Mcl-1 inhibitor 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H25FN4O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyanilino)isoquinolin-4-yl]methanone |
InChI |
InChI=1S/C27H25FN4O2/c1-34-22-12-8-20(9-13-22)30-26-24-5-3-2-4-23(24)25(18-29-26)27(33)32-16-14-31(15-17-32)21-10-6-19(28)7-11-21/h2-13,18H,14-17H2,1H3,(H,29,30) |
InChI Key |
JEGDKRQQLMZELX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitor S63845 in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the molecular mechanism by which the selective Mcl-1 inhibitor, S63845, induces apoptosis. It covers the inhibitor's direct action on Myeloid Cell Leukemia 1 (Mcl-1), the subsequent activation of the intrinsic apoptotic pathway, and the experimental methodologies used to validate these processes.
Introduction: Mcl-1 as a Pivotal Regulator of Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (pro-survival) and pro-apoptotic members.[1][2][3] Anti-apoptotic proteins, including Mcl-1, Bcl-2, and Bcl-xL, function by sequestering pro-apoptotic effector proteins, primarily Bak and Bax.[1][4][5] This sequestration prevents Bak/Bax from oligomerizing and forming pores in the outer mitochondrial membrane, a critical event known as mitochondrial outer membrane permeabilization (MOMP).[2][4]
Mcl-1 is frequently overexpressed in a wide range of hematological and solid tumors, contributing to cancer cell survival and resistance to conventional therapies.[6][7] Its role as a key survival factor makes it a compelling target for anti-cancer drug development.[6][8][9] S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1 that has emerged as a critical tool for both research and therapeutic development.[6][7][10]
The Core Mechanism of Action of S63845
S63845 functions as a "BH3 mimetic," meaning it mimics the action of BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 family members.[9][10] The mechanism can be dissected into a direct, targeted engagement followed by the liberation of pro-apoptotic factors, which initiates the downstream apoptotic cascade.
Direct and Selective Binding to Mcl-1
The primary action of S63845 is its high-affinity binding to a hydrophobic pocket on the Mcl-1 protein known as the BH3-binding groove.[6][10][11] This groove is the natural binding site for the BH3 domains of pro-apoptotic proteins like Bak, Bax, and BH3-only proteins such as Bim and Noxa.[1][3][4] By occupying this groove, S63845 competitively inhibits the interaction between Mcl-1 and its pro-apoptotic binding partners.[6][10]
Liberation of Pro-Apoptotic Effector Proteins
In Mcl-1-dependent cancer cells, Mcl-1 is actively sequestering Bak and/or Bax, holding them in an inactive state.[1][12] When S63845 binds to Mcl-1, it displaces these pro-apoptotic proteins.[6][12][13] The release of Bak and Bax is the pivotal trigger for apoptosis.
Activation of the Intrinsic Apoptotic Pathway
Once liberated from Mcl-1, Bak and Bax undergo a conformational change, leading to their homo-oligomerization within the outer mitochondrial membrane.[2][4][6] This process results in the formation of macropores (MOMP), which compromises the integrity of the mitochondrial membrane.[2][14]
The key consequences of MOMP are:
-
Cytochrome c Release: Apoptogenic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.[2][4][15]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (APAF-1), triggering the assembly of a multi-protein complex called the apoptosome.[2][4]
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[2][16]
-
Execution of Apoptosis: These effector caspases carry out the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10][17]
This entire process is critically dependent on the presence of Bak and Bax, as demonstrated in studies where the genetic deletion of these proteins renders cells resistant to S63845.[3][6]
Quantitative Data Summary
The efficacy and selectivity of S63845 have been quantified through various biochemical and cellular assays.
Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins
| Protein Target | Binding Affinity (Kd, nM) | Measurement Method(s) |
| Human Mcl-1 | 0.19 | Fluorescence Polarization, Surface Plasmon Resonance |
| Human Bcl-2 | >10,000 (No discernible binding) | Fluorescence Polarization, Surface Plasmon Resonance |
| Human Bcl-xL | >10,000 (No discernible binding) | Fluorescence Polarization, Surface Plasmon Resonance |
| Data sourced from multiple studies.[8][10][11][17][18][19] |
Table 2: Cellular Activity of S63845 in Mcl-1 Dependent Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | ~10 - 100 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~25 |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~30 |
| U-2946 | B-cell Lymphoma | ~100 |
| H146 | Small Cell Lung Cancer | ~500 |
| IC50 values can vary based on experimental conditions. Data represents approximate values from cited literature.[6][16][18] |
Visualization of Pathways and Workflows
Diagram 1: S63845 Mechanism of Action in Apoptosis
Caption: S63845 binds Mcl-1, releasing Bak/Bax to trigger mitochondrial apoptosis.
Diagram 2: Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow to show S63845 disrupts Mcl-1/Bak-Bax interaction via Co-IP.
Detailed Experimental Protocols
The mechanism of S63845 has been elucidated through several key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein-Protein Interactions
Objective: To demonstrate that S63845 disrupts the interaction between Mcl-1 and pro-apoptotic proteins Bak and Bax in a cellular context.[6]
Methodology:
-
Cell Culture and Treatment: Culture Mcl-1-dependent cells (e.g., HeLa or H929) to approximately 80% confluency. Treat the cells with a specified concentration of S63845 (e.g., 1-3 µM) or a vehicle control (DMSO) for a short duration (e.g., 4 hours) to minimize downstream apoptotic effects.[17]
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer containing a mild detergent (e.g., Triton X-100 or CHAPS) and protease/phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for Mcl-1 overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and a portion of the total cell lysate (input control) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for Mcl-1 (to confirm successful immunoprecipitation), Bak, and Bax.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: In the DMSO-treated control lane, both Bak and Bax will be detected in the Mcl-1 immunoprecipitate. In the S63845-treated lane, the amount of co-precipitated Bak and Bax will be significantly reduced, demonstrating that the inhibitor has disrupted their interaction with Mcl-1.[6][17]
Dynamic BH3 Profiling to Measure Mitochondrial Priming
Objective: To functionally assess how S63845 treatment alters the mitochondrial sensitivity to pro-apoptotic BH3 peptides, indicating a shift in dependency away from Mcl-1.[20][21]
Methodology:
-
Cell Culture and Treatment: Treat cancer cells with S63845 or a vehicle control for a defined period (e.g., 2-4 hours).[20]
-
Cell Permeabilization: Harvest the cells and resuspend them in a mitochondrial assay buffer. Permeabilize the plasma membrane using a digitonin-based buffer, which selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
BH3 Peptide Exposure: Aliquot the permeabilized cells into a multi-well plate. Add a panel of synthetic BH3 peptides that selectively engage different anti-apoptotic proteins (e.g., MS1 peptide for Mcl-1, BAD peptide for Bcl-2/Bcl-xL) at a specific concentration.[20][22]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment:
-
Following a short incubation with the BH3 peptides (e.g., 30-60 minutes at room temperature), fix the cells.
-
Perform immunofluorescence by staining the cells with an antibody against cytochrome c.
-
Analyze the cells via flow cytometry. The loss of the cytochrome c signal indicates that MOMP has occurred and cytochrome c has been released from the mitochondria.
-
-
Data Analysis: Calculate the percentage of cytochrome c-negative cells for each condition. "Priming" is defined as the extent of apoptosis (cytochrome c loss) induced by the BH3 peptides. "Delta priming" refers to the change in priming observed after drug treatment compared to the baseline (vehicle control).[20]
Expected Outcome: Treatment with S63845 will lead to increased priming (more cytochrome c release) in response to peptides that antagonize other Bcl-2 family members like Bcl-xL or Bcl-2.[21] This indicates that by inhibiting Mcl-1, the cells have become more reliant on the remaining anti-apoptotic proteins for survival, a phenomenon known as synthetic lethality.
Conclusion
The Mcl-1 inhibitor S63845 represents a highly specific and potent tool for inducing apoptosis in Mcl-1-dependent cancers. Its mechanism of action is a clear and direct example of BH3 mimetic activity: it binds to the BH3 groove of Mcl-1, liberates the pro-apoptotic effector proteins Bak and Bax, and thereby triggers the BAX/BAK-dependent mitochondrial apoptotic pathway.[6][7] The quantitative data on its binding affinity and cellular potency underscore its effectiveness. The detailed experimental protocols for techniques like co-immunoprecipitation and BH3 profiling provide a robust framework for researchers to validate this mechanism and explore its therapeutic potential further. Understanding this core mechanism is essential for the rational design of combination therapies and the development of biomarkers for patient stratification in clinical settings.
References
- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 2. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. | BioWorld [bioworld.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Targeting activation of intrinsic apoptotic pathway through Mcl-1 inhibition to delay emergence of acquired resistance of lung cancer to osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 5-formyl-ctp.com [5-formyl-ctp.com]
- 20. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 21. Dynamic BH3 profiling identifies pro-apoptotic drug combinations for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paper: Dynamic BH3 Profiling As Pharmacodynamic Biomarker for the Activity of BH3 Mimetics [ash.confex.com]
Introduction: Mcl-1 as a Therapeutic Target in Oncology
An in-depth guide to the discovery and synthesis of novel inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a pivotal anti-apoptotic protein. This document is intended for researchers, scientists, and professionals in the field of drug development.
Myeloid Cell Leukemia-1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family, which governs the intrinsic pathway of apoptosis, or programmed cell death.[1][2] The primary function of Mcl-1 is to sequester pro-apoptotic proteins, such as BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[3][4][5] Unlike other anti-apoptotic proteins, Mcl-1 has a very short half-life, allowing it to act as a rapid sensor to regulate cell fate.[2][6]
In numerous human cancers, including hematological malignancies and solid tumors, the gene encoding Mcl-1 is frequently amplified, or the protein is overexpressed.[1][7] This overexpression provides a survival advantage to cancer cells and is a well-documented mechanism of resistance to a wide range of anti-cancer therapies, including conventional chemotherapy and even other targeted agents like the Bcl-2 inhibitor venetoclax.[3][4][7][8][9] Consequently, the direct and selective inhibition of Mcl-1 has emerged as a highly promising therapeutic strategy to restore apoptotic signaling and overcome drug resistance in cancer.[2][9][10] The development of potent and selective small-molecule inhibitors of Mcl-1 has been challenging due to the shallow and dynamic nature of its binding groove, but recent advances have led to several compounds entering clinical trials.[4][7]
Discovery and Design Strategies for Mcl-1 Inhibitors
The identification of novel Mcl-1 inhibitors has been accelerated by leveraging a combination of advanced screening techniques and rational design methodologies.
-
High-Throughput Screening (HTS): HTS campaigns involve the screening of large chemical libraries to identify initial "hit" compounds. These screens often employ biochemical assays like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the disruption of the Mcl-1/BH3-peptide interaction.[11][12] For instance, a dual-readout HTS combining TR-FRET and FP was used to screen over 100,000 compounds, leading to the identification of multiple new chemical scaffolds.[11][12]
-
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for targeting challenging proteins like Mcl-1.[7] It begins by screening low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to the target protein.[7] Highly sensitive biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are used to detect these interactions.[7][13] Identified fragments that bind to different sites within the Mcl-1 BH3 groove can then be "merged" or "grown" to generate highly potent lead compounds.[7][10][13]
-
Structure-Based Drug Design (SBDD): Once a hit or lead compound is identified, SBDD utilizes high-resolution structural information from X-ray crystallography or NMR of the Mcl-1-ligand complex to guide medicinal chemistry efforts.[13][14][15] This iterative process allows for the rational design of modifications to the chemical scaffold to enhance binding affinity, improve selectivity over other Bcl-2 family members like Bcl-xL, and optimize pharmacokinetic properties.[13][14][15][16] This approach has been instrumental in developing many of the most potent Mcl-1 inhibitors to date.[14][17]
Quantitative Data on Key Mcl-1 Inhibitors
The following tables summarize the biochemical and cellular potency of several notable Mcl-1 inhibitors developed through the strategies described above.
Table 1: Biochemical Binding Affinity of Selected Mcl-1 Inhibitors
| Inhibitor | Scaffold Class | Assay Type | Binding Affinity (Kᵢ or Kₔ) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference |
| A-1210477 | Indole-2-carboxylic acid | FP | Kᵢ = 0.454 nM | >100-fold | >100-fold | [11] |
| AZD5991 | Macrocycle | TR-FRET | Kᵢ < 0.5 nM | >10,000-fold | >10,000-fold | [17] |
| S63845 | Thieno[3,2-c]pyridine | HTRF | Kᵢ = 0.19 nM | >1,000-fold | >1,000-fold | [4] |
| AMG-176 | Piperidinyl-ether-phenyl | HTRF | Kᵢ < 0.1 nM | >10,000-fold | >10,000-fold | [4] |
| VU661013 | Naphthyl-sulfonamide | FP | Kᵢ = 35 nM | >285-fold | >285-fold | [11] |
| Compound 26 | Tricyclic dihydropyrazinoindolone | TR-FRET | Kᵢ < 200 pM | >9,000-fold (Kᵢ = 1.8 µM) | >180,000-fold (Kᵢ = 36 µM) | [8][18] |
Table 2: Cellular Activity of Selected Mcl-1 Inhibitors
| Inhibitor | Mcl-1 Dependent Cell Line | Assay Type | Cellular Potency (EC₅₀ or GI₅₀) | Reference |
| A-1210477 | H929 (Multiple Myeloma) | Cell Viability | EC₅₀ = 262 nM | [11] |
| AZD5991 | MOLM-13 (AML) | Cell Viability | EC₅₀ = 7 nM | [17] |
| S63845 | H929 (Multiple Myeloma) | Cell Viability | EC₅₀ = 127 nM | [4] |
| AMG-176 | MOLM-13 (AML) | Apoptosis | EC₅₀ = 3.5 nM | [4] |
| Compound 26 | H929 (Multiple Myeloma) | Growth Inhibition | GI₅₀ = 120 nM | [8][18] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful discovery and characterization of Mcl-1 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the disruption of the Mcl-1 protein-protein interaction (PPI).[19][20][21]
-
Principle: Donor and Acceptor beads are brought into close proximity by a specific binding event.[19] When a 680 nm laser excites the Donor bead, it generates singlet oxygen, which can diffuse up to 200 nm.[19][22] If an Acceptor bead is within this range, the energy is transferred, leading to a chemiluminescent signal at 520-620 nm.[22] Small molecule inhibitors that disrupt the PPI prevent this energy transfer, causing a decrease in signal.
-
Materials:
-
His-tagged recombinant human Mcl-1 protein.
-
Biotinylated BH3 peptide (e.g., from BIM or NOXA).
-
Nickel (Ni)-chelate Coated Acceptor Beads.
-
Streptavidin-Coated Donor Beads.[19]
-
Assay Buffer (e.g., PBS, 0.1% BSA, 25 mM HEPES, pH 7.4).
-
Test compounds (inhibitors).
-
384-well low-volume microplates.
-
-
Protocol:
-
Add His-Mcl-1 protein and Ni-chelate Acceptor beads to the wells and incubate to allow binding.
-
Add test compounds at various concentrations.
-
Add the biotinylated BH3 peptide to the wells.
-
Add Streptavidin Donor beads under subdued light conditions.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitor's potency.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time binding kinetics and affinity.[23]
-
Principle: SPR detects changes in the refractive index at the surface of a gold sensor chip.[23][24] A ligand (Mcl-1) is immobilized on the chip. When an analyte (inhibitor) flows over the surface and binds, the accumulation of mass changes the refractive index, which is measured in Resonance Units (RU).[23] A plot of RU versus time (a sensorgram) allows for the calculation of association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₔ).[24]
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Recombinant human Mcl-1 protein.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compounds (inhibitors) serially diluted in running buffer.
-
Regeneration solution (e.g., low pH glycine or high salt).[25]
-
-
Protocol:
-
Immobilization: Activate the sensor chip surface with EDC/NHS and immobilize Mcl-1 via amine coupling. Deactivate remaining active esters with ethanolamine. A reference flow cell is typically prepared similarly but without the protein.
-
Binding Analysis (Kinetics):
-
Multi-Cycle Kinetics (MCK): Inject a single concentration of the inhibitor over the ligand and reference surfaces for a set association time, followed by a dissociation phase with running buffer. Regenerate the surface. Repeat for a full concentration series.[26]
-
Single-Cycle Kinetics (SCK): Inject increasing concentrations of the inhibitor sequentially without regeneration steps between injections, followed by a final long dissociation phase.[26][27]
-
-
Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₔ.[24]
-
Cellular Viability and Apoptosis Assays
These assays determine the functional consequence of Mcl-1 inhibition in cancer cells.
-
Principle: Mcl-1 dependent cancer cell lines are treated with inhibitors, and the effect on cell survival is measured. Common readouts include metabolic activity (a proxy for viability) or direct markers of apoptosis.[28][29]
-
Materials:
-
Mcl-1 dependent cell line (e.g., H929, MOLM-13).
-
Complete cell culture medium.
-
Test compounds.
-
96- or 384-well clear-bottom plates for viability; opaque-walled plates for luminescence.
-
Viability/Apoptosis detection reagent.
-
-
Protocols:
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in a 96-well opaque plate and allow them to adhere (if applicable).
-
Treat cells with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 24-72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent, which lyses cells and provides the substrate (luciferin) for luciferase, generating a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence on a plate reader.
-
-
Caspase-Glo® 3/7 Assay (Apoptosis):
-
Follow the same cell seeding and treatment protocol as above.
-
Add Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate.
-
Upon apoptosis, activated caspases 3 and 7 cleave the substrate, releasing a substrate for luciferase.
-
Measure the resulting luminescent signal, which is directly proportional to caspase activity.[11]
-
-
Visualizing Pathways and Workflows
Diagrams created using DOT language to illustrate key concepts in Mcl-1 inhibitor discovery.
Caption: Mcl-1's role in the intrinsic apoptosis pathway and mechanism of therapeutic inhibition.
Caption: A generalized workflow for the discovery and development of novel Mcl-1 inhibitors.
Caption: The iterative cycle of structure-based drug design (SBDD) for Mcl-1 inhibitor optimization.
References
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. bio-rad.com [bio-rad.com]
- 25. jacksonimmuno.com [jacksonimmuno.com]
- 26. nicoyalife.com [nicoyalife.com]
- 27. Simulated single-cycle kinetics improves the design of surface plasmon resonance assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. lifesciences.danaher.com [lifesciences.danaher.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including hematologic malignancies and solid tumors, and is associated with high tumor grade, poor prognosis, and resistance to various cancer therapies.[3][4][5][6] This has established Mcl-1 as a high-priority target for anticancer drug discovery.[2][4][7] The development of small-molecule inhibitors that mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Mcl-1 has been a significant challenge due to the shallow and adaptable nature of this binding site.[8] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of several key Mcl-1 inhibitors, presenting quantitative data, experimental methodologies, and signaling pathway diagrams to aid in the ongoing research and development of novel Mcl-1 targeted therapies. While this guide aims to be comprehensive, it will focus on publicly documented inhibitors as a specific "Mcl-1 inhibitor 17" was not identifiable in the reviewed literature.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).[1][9][10] The release of cytochrome c and other pro-apoptotic factors from the mitochondria following MOMP initiates a caspase cascade, leading to programmed cell death.[11] The activity of Mcl-1 is tightly regulated by various signaling pathways. For instance, stress signals can lead to the phosphorylation of Mcl-1 by kinases like JNK and GSK3, marking it for proteasomal degradation.[12][13] Conversely, survival signals, such as those from the PI3K/AKT pathway, can inhibit GSK3 and promote Mcl-1 stability.[11][12]
Quantitative Data on Mcl-1 Inhibitors
The development of potent and selective Mcl-1 inhibitors has been accelerated by structure-based design and fragment-based screening.[6][7] Below are tables summarizing the binding affinities and cellular activities of several prominent Mcl-1 inhibitors.
Table 1: Biochemical Activity of Selected Mcl-1 Inhibitors
| Compound | Target | Ki (nM) | Kd (nM) | Assay Type | Reference |
| S63845 | Mcl-1 | - | 0.19 | FP | [14][15] |
| Bcl-2 | No binding | - | FP | [14][15] | |
| Bcl-xL | No binding | - | FP | [14][15] | |
| AZD5991 | Mcl-1 | 0.13 | - | FRET | [16][17] |
| Bcl-2 | >10,000 | - | FRET | [17] | |
| Bcl-xL | >10,000 | - | FRET | [17] | |
| AMG-176 | Mcl-1 | pM affinity | - | - | [18] |
| Bcl-2 | Minimal binding | - | - | [18] | |
| Bcl-xL | Minimal binding | - | - | [18] | |
| UMI-77 | Mcl-1 | 490 | - | FP | [19] |
| Compound 26 | Mcl-1 | <0.2 | - | TR-FRET | [5] |
| Bcl-2 | 1,800 | - | FPA | [5] | |
| Bcl-xL | 36,000 | - | FPA | [5] | |
| Mcl-1 inhibitor 3 | Mcl-1 | 0.061 | - | HTRF/TR-FRET | [20] |
Table 2: Cellular Activity of Selected Mcl-1 Inhibitors
| Compound | Cell Line | IC50 / GI50 (nM) | EC50 (nM) | Assay Type | Reference |
| S63845 | H929 (Multiple Myeloma) | <1,000 | - | Cell Viability | [14] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | - | 33 | Caspase Activation | [17] |
| MV4-11 (AML) | - | 24 | Caspase Activation | [17] | |
| AMG-176 | OPM-2 (Multiple Myeloma) | 13 | - | Cell Viability | - |
| MOLP-8 (Multiple Myeloma) | 3 | - | Cell Viability | - | |
| Compound 26 | NCI-H929 (Multiple Myeloma) | 120 | - | Growth Inhibition | [5] |
| Mcl-1 inhibitor 3 | OPM-2 (Multiple Myeloma) | 19 | - | Cell Viability | [20] |
Experimental Protocols
The characterization of Mcl-1 inhibitors relies on a variety of biochemical and cell-based assays.
1. Fluorescence Polarization (FP) Based Binding Assay This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide (e.g., from Bim or Bak) from the BH3-binding groove of Mcl-1.[4][19]
-
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that displaces the peptide will cause a decrease in polarization.
-
General Protocol:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., FITC-Bim).
-
Serial dilutions of the test compound are added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated from the dose-response curve, and Ki values can be derived.[19]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay This assay is another method to assess the disruption of the Mcl-1/BH3-peptide interaction.
-
Principle: It utilizes two fluorophores, a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), attached to the interacting partners (e.g., GST-tagged Mcl-1 and a biotinylated BH3 peptide). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.
-
General Protocol:
-
Recombinant Mcl-1 (e.g., with a GST tag) is incubated with an anti-GST antibody labeled with the donor fluorophore.
-
A biotinylated BH3 peptide is incubated with streptavidin labeled with the acceptor fluorophore.
-
These two components are mixed with serial dilutions of the test compound.
-
After incubation, the FRET signal is measured at the acceptor's emission wavelength.
-
IC50 values are determined from the resulting dose-response curves.
-
3. Cellular Viability and Growth Inhibition Assays These assays determine the effect of Mcl-1 inhibitors on the proliferation and survival of cancer cell lines.
-
Principle: Assays like WST-8 or CellTiter-Glo measure metabolic activity or ATP content, respectively, as an indicator of cell viability.
-
General Protocol:
-
Cancer cells (e.g., Mcl-1 dependent H929 cells) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with increasing concentrations of the Mcl-1 inhibitor for a defined period (e.g., 24-72 hours).
-
A reagent (e.g., WST-8) is added to each well, and the plate is incubated.
-
The absorbance or luminescence is measured, which is proportional to the number of viable cells.
-
GI50 or IC50 values are calculated.[19]
-
4. Caspase Activation Assay This assay confirms that cell death induced by Mcl-1 inhibitors occurs via apoptosis.
-
Principle: It measures the activity of executioner caspases, such as caspase-3 and -7, which are activated during apoptosis. This is often done using a proluminescent substrate that is cleaved by active caspases to produce a luminescent signal.
-
General Protocol:
-
Cells are treated with the Mcl-1 inhibitor for a specified time (e.g., 6-24 hours).
-
A reagent containing the caspase substrate is added.
-
After a short incubation, the luminescence, which is proportional to caspase activity, is measured.[17]
-
Structure-Activity Relationship (SAR) Studies
SAR studies for Mcl-1 inhibitors have focused on several chemical scaffolds, with the goal of enhancing potency, selectivity, and pharmacokinetic properties.
Indole-2-Carboxylic Acid Derivatives A significant class of Mcl-1 inhibitors is built upon an indole-2-carboxylic acid scaffold.[21]
-
Key Interactions: The carboxylate group forms a crucial salt bridge with a conserved arginine residue (R263) in the Mcl-1 binding pocket.[4]
-
SAR Insights:
-
Substitutions at the 7-position of the indole ring with groups like methyl pyridines or dimethyl oxazoles have been shown to improve binding affinity.[4]
-
Expansion of the molecule beyond the P2 pocket, for instance through an amide linkage, can further enhance potency.[4]
-
Fragment-based approaches, where two distinct fragments binding to different sub-pockets are linked together, have successfully produced potent inhibitors with Ki values in the nanomolar range.[7]
-
Thienopyrimidine Derivatives (e.g., S63845) Fragment screening identified thienopyrimidine amino acids as promising hits.[6]
-
SAR Insights:
-
Optimization of these initial hits using structural information from X-ray crystallography and NMR was crucial.[6]
-
Introducing hindered rotation along a biaryl axis was a key strategy to confer high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL.[6]
-
Masking the negative charge of the anchoring carboxylate group helped to improve cellular activity.[6] This led to the development of highly potent and selective clinical candidates like S63845 and S64315.[6]
-
Macrocyclic Inhibitors (e.g., AZD5991) Rational design has led to the development of macrocyclic Mcl-1 inhibitors with high affinity and selectivity.[22]
-
SAR Insights:
-
The macrocyclic structure helps to pre-organize the molecule in its bioactive conformation, which is favorable for binding to the plastic BH3-binding groove of Mcl-1.[23]
-
These rigid structures can induce a deepening of the binding pocket, creating a more "druggable" site.[23]
-
AZD5991, a macrocyclic inhibitor, demonstrates sub-nanomolar affinity for Mcl-1 and is highly selective.[16][22]
-
Conclusion
The structure-activity relationship studies of Mcl-1 inhibitors have made remarkable progress, evolving from initial fragment hits to highly potent and selective clinical candidates. Key strategies have included targeting the conserved arginine residue, exploring substitutions in various hydrophobic pockets, introducing conformational constraints to enhance selectivity, and modifying physicochemical properties to improve cellular efficacy and pharmacokinetics. The successful development of compounds like S63845, AZD5991, and AMG-176 validates Mcl-1 as a druggable target.[10][22][23] Future efforts will likely focus on further refining the safety profile of these inhibitors, exploring novel chemical scaffolds, and developing rational combination therapies to overcome resistance and improve patient outcomes in a wide array of cancers.[5][24]
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 as a potent target for cancer: Recent advancements, structural insights and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 12. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. AZD5991 [openinnovation.astrazeneca.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Structural Basis for Mcl-1 Inhibitor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family and a high-priority target in oncology. Its overexpression is implicated in the pathogenesis of numerous cancers and contributes to resistance to conventional chemotherapies and other targeted agents. The development of selective Mcl-1 inhibitors, therefore, represents a promising therapeutic strategy. This technical guide delves into the structural underpinnings of Mcl-1 inhibitor selectivity, with a focus on the potent and selective inhibitor S63845 as a case study. We will explore the quantitative biophysical data that define its selectivity, the detailed experimental protocols used to obtain this data, and the key molecular interactions that govern its high-affinity binding to Mcl-1 over other Bcl-2 family members.
Introduction: The Challenge of Targeting Mcl-1
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family is comprised of pro-apoptotic members (e.g., Bax, Bak, Bim, Noxa) and pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these opposing factions dictates cell fate. In many cancers, this balance is skewed towards survival through the overexpression of pro-survival proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.
The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) has been a successful strategy for targeting Bcl-2 family members. However, achieving selectivity for Mcl-1 has been a significant challenge due to the high degree of structural homology in the BH3-binding groove across the anti-apoptotic Bcl-2 family proteins.
While the term "Mcl-1 inhibitor 17" is ambiguous and has been used to refer to different molecules in the literature, including a dual Mcl-1/Bcl-xL inhibitor and an early-stage fragment hit, this guide will focus on a well-characterized, potent, and highly selective Mcl-1 inhibitor, S63845, to elucidate the principles of Mcl-1 selectivity.
Quantitative Analysis of S63845 Selectivity
The selectivity of an inhibitor is paramount to its therapeutic window, minimizing off-target effects. S63845 demonstrates exceptional selectivity for Mcl-1 over other Bcl-2 family proteins. This is quantified by comparing its binding affinity for Mcl-1 with that for other family members. The following table summarizes the binding affinities of S63845 for human Mcl-1, Bcl-2, and Bcl-xL, as determined by various biophysical assays.
| Target Protein | Binding Affinity (Kd/Ki) | Assay Method | Reference |
| Mcl-1 (human) | 0.19 nM (Kd) | Surface Plasmon Resonance (SPR) | [1][2] |
| < 1.2 nM (Ki) | Not specified | [3] | |
| Bcl-2 (human) | > 10,000 nM (Ki) | Not specified | [4] |
| Bcl-xL (human) | > 10,000 nM (Ki) | Not specified | [4] |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating stronger binding.
The Structural Basis of S63845 Selectivity
The high affinity and selectivity of S63845 for Mcl-1 can be attributed to specific molecular interactions within the BH3-binding groove of Mcl-1, as revealed by the co-crystal structure (PDB ID: 5LOF).[2][5]
References
- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Mcl-1 Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the potent Myeloid cell leukemia-1 (Mcl-1) inhibitor 17, also identified as compound 25 in pivotal research. The document details its binding affinity, the methodologies used for its characterization, and the broader context of the Mcl-1 signaling pathway.
Introduction to Mcl-1 and Its Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a central role in regulating the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of programmed cell death. Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression, and resistance to conventional chemotherapies and other targeted agents. Consequently, the development of small molecule inhibitors that directly target Mcl-1 is a promising therapeutic strategy in oncology.
Mcl-1 inhibitor 17 (compound 25) is a macrocyclic compound designed to bind with high affinity and selectivity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and inducing apoptosis in Mcl-1-dependent cancer cells.
Binding Affinity and Kinetics of this compound
This compound has been characterized as a highly potent inhibitor with sub-nanomolar binding affinity. The equilibrium dissociation constant (Kᵢ) has been determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| Kᵢ | < 0.08 nM | TR-FRET | [1] |
| GI₅₀ (H929 cells) | 39 nM | Cell Growth Inhibition | [1] |
| GI₅₀ (A427 cells) | 105 nM | Cell Growth Inhibition | [1] |
Binding Kinetics (kₒₙ, kₒff)
As of the latest available data, the specific association (kₒₙ) and dissociation (kₒff) rate constants for this compound have not been publicly reported. These parameters are typically determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). A detailed, representative protocol for determining these kinetic parameters is provided in the experimental protocols section.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of Mcl-1 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound against the Mcl-1/Bim interaction.
Materials:
-
Recombinant human Mcl-1 protein (His-tagged)
-
Biotinylated Bim peptide
-
Terbium-cryptate labeled anti-His antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA
-
Test Compound (this compound)
-
384-well low-volume black plates
-
TR-FRET microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in Assay Buffer.
-
In a 384-well plate, add 2 µL of the test compound dilution.
-
Add 4 µL of a solution containing Terbium-cryptate labeled anti-His antibody and recombinant Mcl-1 protein to each well. The final concentration of Mcl-1 should be at its Kₑ value for the Bim peptide.
-
Add 4 µL of a solution containing Biotinylated Bim peptide and Streptavidin-XL665 to each well. The final concentration of the Bim peptide should be at its Kₑ.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (Acceptor).
-
The ratio of the emission at 665 nm to 620 nm is calculated.
-
The IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Experimental Workflow for TR-FRET Assay
Caption: Workflow for determining the binding affinity of this compound using a TR-FRET assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines a general procedure for determining the on-rate (kₒₙ) and off-rate (kₒff) of an inhibitor binding to Mcl-1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Mcl-1 protein
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Test Compound (this compound)
Procedure:
-
Immobilization of Mcl-1:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject Mcl-1 protein diluted in Immobilization Buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the test compound in Running Buffer.
-
Inject the compound dilutions over the Mcl-1 immobilized surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase in real-time.
-
After the association phase, switch to flowing Running Buffer only to monitor the dissociation phase.
-
Between different compound concentrations, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove all bound compound.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).
-
The equilibrium dissociation constant (Kₑ) can be calculated as kₒff / kₒₙ.
-
Experimental Workflow for SPR Kinetic Analysis
Caption: Workflow for determining the binding kinetics of an Mcl-1 inhibitor using SPR.
Mcl-1 Signaling Pathway
Mcl-1 is a key node in the intrinsic apoptosis pathway. Its expression and stability are tightly regulated by various signaling pathways, making it a central player in cell fate decisions.
Mcl-1 in the Apoptotic Signaling Cascade
Caption: Simplified Mcl-1 signaling pathway in the context of apoptosis regulation.
Conclusion
This compound is a highly potent, sub-nanomolar inhibitor of Mcl-1. Its binding affinity has been robustly characterized using TR-FRET assays. While specific kinetic data (kₒₙ and kₒff) are not yet publicly available, the methodologies for their determination are well-established. This guide provides the foundational knowledge and detailed protocols for researchers to further investigate this compound and similar compounds, facilitating the advancement of Mcl-1 targeted therapies in cancer treatment.
References
Investigating the Downstream Effects of Mcl-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1) is a pivotal pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide array of malignancies, including both hematologic cancers and solid tumors, where it plays a crucial role in promoting tumor cell survival and conferring resistance to conventional therapies.[1] Consequently, the development of selective Mcl-1 inhibitors has become a significant focus in oncology drug development. This guide provides an in-depth examination of the downstream cellular and molecular consequences of Mcl-1 inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways affected. The primary downstream effect of Mcl-1 inhibition is the induction of apoptosis via the intrinsic mitochondrial pathway. However, emerging evidence reveals critical non-apoptotic functions of Mcl-1 in regulating the cell cycle and the DNA damage response, the inhibition of which leads to profound anti-proliferative and sensitizing effects.
Core Downstream Effect: Induction of Apoptosis
The canonical function of Mcl-1 is to sequester pro-apoptotic effector proteins, primarily Bak and Bim, thereby preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[2][3] Potent and selective Mcl-1 inhibitors, such as S63845 and AMG-176, function as BH3 mimetics. They competitively bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins.[1][4] This liberation of Bak and Bax allows them to oligomerize in the outer mitochondrial membrane, leading to MOMP, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.[4][5]
Data Presentation: Potency of Mcl-1 Inhibitors
The efficacy of Mcl-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell growth/viability and by direct measurement of apoptosis induction.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value | Apoptosis Induction | Reference |
| S63845 | Multiple Myeloma, Lymphoma, AML | Various | < 100 nM | Induces BAX/BAK-dependent apoptosis | [3][5] |
| T-cell Acute Lymphoblastic Leukemia | MOLT-3, RPMI-8402 | ~10 nM | Significant apoptosis at 200 nM (24h) | [6] | |
| Acute Myeloid Leukemia | HL-60, ML-1 | 100-200 nM | N/A | [7] | |
| A-1210477 | Chronic Lymphocytic Leukemia | Primary CLL cells | 3-30 µM | Concentration-dependent increase | [8] |
| AMG-176 | Chronic Lymphocytic Leukemia | Primary CLL cells | 100-300 nM | 26% - 42% cell death | [9] |
Experimental Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide Staining
This method quantifies the percentage of cells undergoing apoptosis by using flow cytometry to detect phosphatidylserine (PS) externalization (an early apoptotic event) and loss of plasma membrane integrity (a late apoptotic/necrotic event).[2]
Materials:
-
1X PBS (Phosphate-Buffered Saline), cold
-
10X Annexin V Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
-
Cell culture reagents and Mcl-1 inhibitor of interest
Procedure:
-
Cell Treatment: Seed 1-5 x 10⁵ cells per well/dish and treat with the Mcl-1 inhibitor at various concentrations and time points. Include a vehicle-treated (e.g., DMSO) negative control and an untreated control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (diluted from 10X stock with distilled water).[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]
-
PI Addition: Add 5 µL of PI staining solution.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash cells after this point.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely observed).
Non-Canonical Effect: Cell Cycle Perturbation
Beyond apoptosis, Mcl-1 plays a direct role in regulating cell cycle progression. It has been shown to interact with key cell cycle proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Cyclin-Dependent Kinase 1 (CDK1).[12][13][14] The interaction with PCNA can impede S-phase progression, while its association with CDK1 can inhibit kinase activity and slow the G2/M transition.[13][15] Therefore, inhibiting Mcl-1 can disrupt these interactions, leading to cell cycle arrest and contributing to the overall anti-proliferative effect, which can occur independently of apoptosis.[16]
Experimental Protocol: Western Blot Analysis of Cell Cycle Proteins
Western blotting is used to detect changes in the expression levels of key cell cycle regulatory proteins following Mcl-1 inhibition.
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation: Treat cells with Mcl-1 inhibitor as described previously. Harvest cells, wash with cold PBS, and lyse in ice-cold RIPA buffer for 20-30 minutes on ice.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[17][18]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band density relative to a loading control (e.g., GAPDH).
Non-Canonical Effect: DNA Damage Response (DDR)
Mcl-1 is also implicated in the cellular response to genotoxic stress. It has been shown to localize to sites of DNA damage and is essential for the proper activation of the ATR-Chk1 signaling pathway, a key component of the DNA damage checkpoint.[1][19][20] Inhibition or loss of Mcl-1 can delay and suppress the phosphorylation of Chk1 and the histone variant H2AX (forming γ-H2AX), which are critical events in the DDR.[19] This impairment of the DDR can sensitize cancer cells to DNA-damaging agents, providing a strong rationale for combination therapies.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if Mcl-1 physically interacts with key DDR proteins (like ATR or Chk1) within the cell, especially after inducing DNA damage.
Materials:
-
Ice-cold IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease/phosphatase inhibitors).
-
Primary antibody for immunoprecipitation (e.g., anti-Mcl-1).
-
Isotype-matched IgG as a negative control.
-
Protein A/G-coupled agarose or magnetic beads.
-
Wash Buffer (similar to lysis buffer, may have lower detergent concentration).
-
Elution Buffer (e.g., Laemmli sample buffer).
Procedure:
-
Cell Lysis: Treat cells and harvest as previously described. Lyse the cell pellet in ice-cold IP Lysis Buffer and incubate on ice for 15-30 minutes.[21]
-
Clarify Lysate: Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and collect the supernatant.[21]
-
Immunoprecipitation: Add the primary anti-Mcl-1 antibody (or IgG control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 min). Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold Wash Buffer, pelleting the beads between each wash.[21]
-
Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 25-50 µL of 1X Laemmli sample buffer. Boil at 95-100°C for 5 minutes to elute the proteins and denature the antibody complex.
-
Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated Mcl-1 and its interacting partners, is now ready for analysis by Western Blot. Run a lane with the input lysate as a positive control.
Conclusion
The inhibition of Mcl-1 triggers a multifaceted downstream response in cancer cells. The primary and most potent effect is the direct induction of apoptosis through the release of pro-apoptotic Bak and Bax. This mechanism is particularly effective in tumors that are "primed for death" and exhibit a strong dependency on Mcl-1 for survival. Concurrently, the disruption of Mcl-1's non-canonical roles in cell cycle regulation and the DNA damage response contributes significantly to its anti-tumor activity. These effects not only inhibit proliferation but also create vulnerabilities that can be exploited by combination therapies, such as pairing Mcl-1 inhibitors with DNA-damaging agents or other cell cycle checkpoint inhibitors. A thorough understanding of these downstream effects is critical for the rational design of clinical trials, the identification of predictive biomarkers, and the development of effective combination strategies to overcome cancer's inherent survival mechanisms.
References
- 1. An Essential Role for MCL-1 in ATR-mediated CHK1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A proteolytic fragment of Mcl-1 exhibits nuclear localization and regulates cell growth by interaction with Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.10. Western Blot Analysis [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. MCL-1 localizes to sites of DNA damage and regulates DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Targeting Mcl-1 enhances DNA replication stress sensitivity to cancer therapy [jci.org]
- 21. assaygenie.com [assaygenie.com]
Whitepaper: The Central Role of Mcl-1 in Chemoresistance: Mechanisms, Measurement, and Therapeutic Targeting
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical mediator of cancer cell survival and a primary driver of resistance to a broad spectrum of chemotherapeutic agents. Unlike other pro-survival Bcl-2 family members, Mcl-1 is a highly labile protein, subject to complex regulation at the transcriptional, post-transcriptional, and post-translational levels, allowing it to function as a rapid sensor for cellular stress. Its overexpression is frequently observed in both solid and hematological malignancies, where it correlates with poor prognosis, disease recurrence, and treatment failure. This technical guide provides an in-depth exploration of Mcl-1's function in chemoresistance, detailing its regulatory signaling pathways, summarizing key quantitative data, outlining essential experimental protocols for its study, and discussing the therapeutic landscape of Mcl-1 inhibition.
Mcl-1's Canonical Role in the Intrinsic Apoptosis Pathway
The primary function of Mcl-1 is to inhibit the intrinsic pathway of apoptosis. It does this by binding to and sequestering the pro-apoptotic "effector" proteins, BAX and BAK, preventing their oligomerization at the mitochondrial outer membrane. This action inhibits mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade that executes apoptosis. Mcl-1 also sequesters pro-apoptotic "sensitizer" BH3-only proteins like NOXA, PUMA, and BIM, which would otherwise activate BAX/BAK or displace them from other anti-apoptotic proteins.
Mechanisms of Mcl-1-Mediated Chemoresistance
Overexpression of Mcl-1 is a key mechanism by which cancer cells evade chemotherapy-induced apoptosis. High levels of Mcl-1 protein create a larger sink for pro-apoptotic signals, effectively raising the threshold required to trigger cell death. This resistance is not limited to a single drug class; Mcl-1 has been implicated in resistance to conventional chemotherapies (e.g., taxanes, platinum compounds), targeted therapies, and even other BH3 mimetics like the Bcl-2 inhibitor venetoclax.
Upstream Signaling Pathways Regulating Mcl-1
Mcl-1 expression is tightly controlled by a network of pro-survival signaling pathways that are often constitutively active in cancer. Chemotherapy can paradoxically activate these same pathways, leading to Mcl-1 upregulation and acquired resistance.
-
PI3K/AKT Pathway: This pathway promotes Mcl-1 protein synthesis.
-
MAPK/ERK Pathway: The MEK/ERK pathway can phosphorylate Mcl-1 at Threonine 163, which stabilizes the protein and prevents its degradation.
-
JAK/STAT Pathway: Cytokines like IL-6, often present in the tumor microenvironment, activate the JAK/STAT pathway, leading to transcriptional upregulation of the MCL1 gene.
Post-Translational Control: The Ubiquitin-Proteasome System
Mcl-1 has a very short half-life (typically under 4 hours), which is primarily controlled by the ubiquitin-proteasome system. Several E3 ubiquitin ligases, including MULE (Mcl-1 Ubiquitin Ligase E3), Fbw7, and β-TrCP, can target Mcl-1 for proteasomal degradation. Conversely, deubiquitinases (DUBs) like USP9X can remove ubiquitin chains, thereby stabilizing Mcl-1. In cancer, the balance is often shifted towards stabilization through downregulation of E3 ligases or overexpression of DUBs, contributing to high steady-state levels of Mcl-1 and chemoresistance.
Quantitative Data on Mcl-1 in Chemoresistance
The following tables summarize key quantitative findings from various studies, highlighting the correlation between Mcl-1 levels, prognosis, and drug sensitivity.
Table 1: Mcl-1 Expression and Clinical Outcomes
| Cancer Type | Finding | Impact on Survival | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Higher MCL1 transcript levels at diagnosis. | Correlated with lower complete remission rate and shorter overall survival. | |
| Breast Cancer | High Mcl-1 expression in drug-resistant tissues. | Predicts a poor prognosis. | |
| Hepatocellular Carcinoma (HCC) | Markedly elevated Mcl-1 protein expression in HCC tissues. | High expression correlated with lower disease-free and overall survival. |
| Non-Small Cell Lung Cancer (NSCLC) | Joint overexpression of MCL1 and MYC. | Useful biomarker for poor prognosis. | |
Table 2: Impact of Mcl-1 Modulation on Chemosensitivity
| Cancer Type | Mcl-1 Modulation | Chemotherapeutic Agent | Effect on Sensitivity | Reference |
|---|---|---|---|---|
| Neuroblastoma | Mcl-1 knockdown | Etoposide, Doxorubicin | 2 to 300-fold increase in sensitivity. | |
| Osteosarcoma | Mcl-1 depletion | Cisplatin, Doxorubicin | Reversal of chemoresistance. | |
| Acute Myeloid Leukemia (HL60) | Mcl-1 overexpression | Mitoxantrone, ABT-737 | Introduced cross-resistance. |
| T-cell Lymphoma | Mcl-1 inhibitor (AZD5991) | CHOP chemotherapy | Synergistic improvement in survival in vivo. | |
Experimental Protocols for Studying Mcl-1
Investigating the role of Mcl-1 in chemoresistance requires a combination of techniques to measure its expression, assess its functional importance, and determine cellular dependence.
Protocol: Quantifying Mcl-1 Expression Levels
1. Immunohistochemistry (IHC) for Tissue Samples:
-
Objective: To visualize and semi-quantify Mcl-1 protein expression and localization within the tumor microenvironment.
-
Methodology:
-
Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed, typically using a citrate-based buffer at high temperature.
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to Mcl-1.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Add a chromogen substrate (e.g., DAB) to visualize the protein.
-
Counterstain with hematoxylin.
-
Expression is scored based on staining intensity (e.g., 0-3) and the percentage of positive cells.
-
2. Western Blot for Cell Lysates:
-
Objective: To quantify total Mcl-1 protein levels in cultured cells.
-
Methodology:
-
Prepare whole-cell lysates using a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with a primary antibody against Mcl-1. A loading control (e.g., β-actin or GAPDH) must be probed on the same blot.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density using software like ImageJ, normalizing Mcl-1 levels to the loading control.
-
Protocol: Functional Assessment via RNA Interference
Objective: To determine the effect of Mcl-1 depletion on cell viability and sensitivity to chemotherapy.
-
Methodology:
-
Transfection: Cells are transfected with either Mcl-1-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent or electroporation.
-
Validation: After 24-48 hours, a portion of the cells is harvested to confirm Mcl-1 knockdown via Western Blot or RT-qPCR.
-
Chemosensitivity Assay: The remaining cells are seeded into 96-well plates and treated with a range of concentrations of the chemotherapeutic agent of interest.
-
Viability Measurement: After a defined period (e.g., 48-72 hours), cell viability is assessed using assays like MTT, WST-1, or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both Mcl-1 knockdown and control cells. A significant reduction in the IC50 value in the knockdown cells indicates that Mcl-1 contributes to resistance.
-
Protocol: BH3 Profiling for Mcl-1 Dependence
Objective: To functionally assess the dependence of cancer cells on Mcl-1 for survival by measuring mitochondrial apoptotic priming.
-
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cancer cells via digitonin permeabilization and differential centrifugation.
-
Peptide Exposure: Aliquot the isolated mitochondria and expose them to a panel of synthetic BH3 peptides. Key peptides include MS1 (specific for Mcl-1) and PUMA (a broad activator).
-
MOMP Measurement: Measure the extent of mitochondrial outer membrane permeabilization. This is typically done by quantifying the release of cytochrome c using an ELISA-based assay or by measuring the loss of mitochondrial membrane potential with a fluorescent dye like JC-1.
-
Data Interpretation: High levels of cytochrome c release upon exposure to the Mcl-1-specific MS1 peptide indicate that the mitochondria are "primed" for death and highly dependent on Mcl-1 to sequester pro-apoptotic proteins. This functional state strongly predicts sensitivity to Mcl-1 inhibitors.
-
Therapeutic Strategies Targeting Mcl-1
Given its central role in chemoresistance, Mcl-1 is a high-priority therapeutic target. The primary strategy involves the development of small-molecule BH3 mimetics that bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby unleashing apoptosis.
Several Mcl-1 inhibitors are in various stages of preclinical and clinical development.
Table 3: Select Mcl-1 Inhibitors in Development
| Inhibitor | Type | Development Status (Illustrative) | Key Findings | Reference |
|---|---|---|---|---|
| S63845 / S64315 | Small Molecule BH3 Mimetic | Preclinical / Phase I | Potent and selective; shows efficacy in various cancer models including hematological malignancies and solid tumors. | |
| AZD5991 | Small Molecule BH3 Mimetic | Preclinical / Phase I | Demonstrates significant in vivo activity in MCL1-dependent T-cell lymphoma models. | |
| AMG-176 | Small Molecule BH3 Mimetic | Phase I Clinical Trials | Being evaluated in patients with relapsed/refractory multiple myeloma or AML. |
| VU661013 | Small Molecule BH3 Mimetic | Preclinical | Active in venetoclax-resistant AML models; synergizes with venetoclax. | |
Combination therapy is a particularly promising approach. The dual inhibition of Mcl-1 and Bcl-2 (with venetoclax) has shown strong synergistic effects in preclinical models of chemoresistant cancers, providing a clear rationale for clinical investigation.
Conclusion and Future Directions
Mcl-1 stands as a formidable barrier to effective cancer treatment, acting as a master regulator of cell survival and a lynchpin of chemoresistance across a multitude of cancer types. Its complex regulation provides multiple avenues for cancer cells to achieve its overexpression and stabilization, thereby evading apoptosis induced by a wide array of therapies. The experimental protocols detailed herein provide a robust framework for researchers to quantify Mcl-1 expression and functionally validate its role in specific cancer contexts. The development of potent and selective Mcl-1 inhibitors represents a critical advance in oncology, offering the potential to resensitize resistant tumors to existing treatments and provide new therapeutic options, particularly in combination with other targeted agents like Bcl-2 inhibitors. Future work will focus on refining patient selection biomarkers, such as BH3 profiling, to identify tumors most likely to respond to Mcl-1-targeted therapies and on navigating potential on-target toxicities to maximize the clinical benefit of this promising therapeutic strategy.
Methodological & Application
Application Note: Protocols for Cellular Characterization of Mcl-1 Inhibitor 17
Audience: Researchers, scientists, and drug development professionals involved in oncology and apoptosis research.
Introduction: Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[2][3] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis pathway.[1][4][5]
Mcl-1 inhibitor 17 (also known as Compound 25) is a potent and orally active small molecule inhibitor of Mcl-1.[6] By binding to the BH3-binding groove of Mcl-1, it disrupts the Mcl-1/pro-apoptotic protein interaction, freeing Bak and Bax to trigger mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and programmed cell death.[1][7] This application note provides detailed protocols for evaluating the cell-based activity of this compound, from determining antiproliferative effects to confirming its mechanism of action.
Mechanism of Action: Mcl-1 Inhibition
Mcl-1 inhibitors function as BH3 mimetics. They occupy the hydrophobic groove on the Mcl-1 protein that normally binds the BH3 domain of pro-apoptotic effector proteins Bak and Bax. This competitive inhibition leads to the release and activation of Bak/Bax, which then oligomerize on the mitochondrial outer membrane, leading to apoptosis.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models: Testing of Mcl-1 Inhibitor 17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a variety of human cancers, contributing to tumor survival and resistance to conventional therapies.[1][2][3] Consequently, Mcl-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This document provides detailed application notes and protocols for the in vivo evaluation of Mcl-1 inhibitors, with a specific focus on a potent macrocyclic inhibitor, referred to herein as Mcl-1 Inhibitor 17 (also known as Compound 25), in xenograft models.[4]
Mechanism of Action and Signaling Pathway
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. Mcl-1 inhibitors are designed to fit into the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners. This frees Bak and Bax to trigger the apoptotic cascade, leading to cancer cell death.
Caption: Mcl-1 Signaling Pathway in Apoptosis.
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines with known Mcl-1 dependency can be utilized for establishing xenograft models. Non-small cell lung cancer (NSCLC) and multiple myeloma cell lines have been shown to be sensitive to Mcl-1 inhibition.
-
Recommended Cell Lines:
-
A427 (NSCLC)
-
NCI-H929 (Multiple Myeloma)
-
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Models
Immunocompromised mice are essential for the engraftment of human tumor cells.
-
Recommended Strains:
-
Female athymic nude mice (Foxn1nu)
-
SCID (Prkdc-scid) mice
-
-
Acclimatization: Animals should be acclimatized for at least one week before the commencement of the study. They should be housed in a pathogen-free environment with access to food and water ad libitum.
Xenograft Model Establishment
-
Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneous Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Formulation and Administration of this compound
-
Formulation: The formulation of the inhibitor will depend on its physicochemical properties. A common vehicle for intravenous (IV) administration is a solution of 5% dextrose in water (D5W). For oral administration, a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 may be suitable.
-
Dosing and Administration:
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for biomarker analysis to confirm the mechanism of action. This may include:
-
Immunohistochemistry (IHC): Staining for markers of apoptosis such as cleaved caspase-3.
-
Western Blotting: To assess the disruption of Mcl-1/Bim complexes.
-
Data Presentation
In Vitro Cellular Potency of Mcl-1 Inhibitors
| Cell Line | Inhibitor | GI₅₀ (nM) |
| H929 | Mcl-1-IN-17 (Compound 25) | 39[4] |
| A427 | Mcl-1-IN-17 (Compound 25) | 105[4] |
| A427 | Compound 26 | 90[1] |
| BxPC-3 | UMI-77 | ~1000 |
GI₅₀: 50% growth inhibition concentration.
In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Xenograft Model | Inhibitor | Dose and Schedule | Route | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NCI-H929 | Compound 26 | 60 mg/kg, single dose | IV | Tumor Regression | [1][2] |
| NCI-H929 | Compound 26 | 80 mg/kg, single dose | IV | Durable Tumor Regression | [1][2] |
| AMO-1 | Compound 9 | 100 mg/kg, QDx14 | IP | 60% TGI | [1][2] |
| A427 | Compound 13 | 40 mg/kg, every 14 days | IV | Tumor Regression in 7/8 animals | [5] |
| BxPC-3 | UMI-77 | 60 mg/kg, 5 days/week for 2 weeks | IV | 65% TGI (day 19) | [6][7] |
Conclusion
The protocols and data presented provide a comprehensive framework for the preclinical evaluation of this compound and other related compounds in in vivo xenograft models. Careful selection of cell lines, appropriate animal models, and robust experimental design are crucial for obtaining reliable and reproducible data to support the clinical development of this promising class of anti-cancer agents. The significant anti-tumor activity observed with Mcl-1 inhibitors in various xenograft models underscores their therapeutic potential.[1][5][6][7]
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and is a key factor in resistance to numerous cancer therapies.[1][2] Consequently, the development of small molecule inhibitors that target Mcl-1 is a promising therapeutic strategy in oncology. High-throughput screening (HTS) plays a pivotal role in identifying novel Mcl-1 inhibitors from large compound libraries.[3] This document provides detailed application notes and protocols for the high-throughput screening and characterization of novel Mcl-1 inhibitors.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering the pro-apoptotic effector proteins Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[4][5] This action effectively blocks the intrinsic pathway of apoptosis. The expression and stability of Mcl-1 are tightly regulated by various signaling pathways. For instance, survival signals often mediated by the PI3K/Akt pathway can enhance Mcl-1 expression, while stress signals can lead to its degradation.[6] The diagram below illustrates the central role of Mcl-1 in the apoptosis signaling cascade.
Caption: Mcl-1 signaling pathway in apoptosis.
High-Throughput Screening Workflow for Mcl-1 Inhibitors
The discovery of novel Mcl-1 inhibitors typically follows a multi-step HTS workflow designed to efficiently identify and validate potent and selective compounds. This process begins with a large-scale primary screen of a compound library, followed by a series of confirmatory and secondary assays to eliminate false positives and characterize promising hits.
Caption: High-throughput screening workflow for Mcl-1 inhibitors.
Quantitative Data of Known Mcl-1 Inhibitors
The following table summarizes the in vitro activity of several known Mcl-1 inhibitors, providing a benchmark for comparison of newly discovered compounds.
| Compound | Primary Assay | IC50 (nM) | Ki (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference |
| S63845 | TR-FRET | < 1.2 | 0.19 | > 10,000-fold | > 10,000-fold | [7] |
| AZD5991 | TR-FRET | 0.08 | - | > 10,000-fold | > 10,000-fold | [7] |
| AMG-176 | Biochemical | < 1 | < 0.007 | > 1,000-fold | > 1,000-fold | [7] |
| A-1210477 | FP | 1.4 | 0.45 | > 250-fold | > 250-fold | [8] |
| UMI-77 | FP | 490 | - | ~48-fold | ~67-fold | [8] |
| MIM1 | FP | 4,780 | - | Selective | Selective | [4] |
Experimental Protocols
Primary Screening: Fluorescence Polarization (FP) Assay
This protocol describes a competitive fluorescence polarization (FP) assay to identify compounds that disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein).
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled Bim BH3 peptide (e.g., FITC-Bim)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
Test compounds dissolved in 100% DMSO
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a 2X solution of Mcl-1 protein and a 2X solution of FITC-Bim peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM Mcl-1 and 10 nM FITC-Bim.
-
Using an automated liquid handler, dispense 5 µL of the 2X Mcl-1 solution into each well of the 384-well plate.
-
Add 50 nL of test compound from the library (typically at 10 mM in DMSO) to the appropriate wells. For control wells, add 50 nL of DMSO.
-
Add 5 µL of the 2X FITC-Bim peptide solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no Mcl-1) controls.
Primary Screening: AlphaLISA Assay
This protocol outlines an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to screen for inhibitors of the Mcl-1 and Biotin-Bim BH3 peptide interaction.
Materials:
-
Recombinant His-tagged human Mcl-1 protein
-
Biotinylated Bim BH3 peptide
-
AlphaLISA Nickel Chelate Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
-
Test compounds dissolved in 100% DMSO
-
White, 384-well ProxiPlates
-
Alpha-enabled plate reader
Protocol:
-
Prepare a 4X solution of His-Mcl-1 and a 4X solution of Biotin-Bim peptide in AlphaLISA Assay Buffer. Optimal concentrations should be determined empirically, but a starting point is 40 nM for both.
-
Dispense 5 µL of the 4X His-Mcl-1 solution into the wells of a 384-well ProxiPlate.
-
Add 50 nL of test compound or DMSO control.
-
Add 5 µL of the 4X Biotin-Bim peptide solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 2X mixture of AlphaLISA Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer (e.g., 20 µg/mL of each).
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an Alpha-enabled plate reader.
-
Determine the percent inhibition for each compound based on the reduction in the AlphaLISA signal.
Cellular Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for assessing the effect of Mcl-1 inhibitors on the viability of Mcl-1-dependent cancer cell lines.
Materials:
-
Mcl-1-dependent cancer cell line (e.g., NCI-H929, MOLP-8)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[9][10]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.
References
- 1. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 7. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Mcl-1 Binding Analysis Using Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a fluorescence polarization (FP) assay for the characterization of inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). This high-throughput, homogeneous assay is a powerful tool for academic research and drug discovery, enabling the quantitative analysis of Mcl-1-ligand interactions.
Introduction to Mcl-1 and its Role in Apoptosis
Myeloid Cell Leukemia-1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. As an anti-apoptotic protein, Mcl-1 sequesters pro-apoptotic proteins, such as Bim and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which ultimately leads to cell death. Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to chemotherapy. Therefore, Mcl-1 is a prime therapeutic target for the development of novel anti-cancer agents.
Mcl-1 Signaling Pathway in Apoptosis
The intricate balance between pro-survival and pro-apoptotic Bcl-2 family members dictates the fate of a cell. Under normal physiological conditions, Mcl-1 and other anti-apoptotic proteins bind to and inhibit pro-apoptotic effector proteins like Bak and Bax. However, in response to cellular stress or apoptotic stimuli, BH3-only proteins (e.g., Bim, Puma, Noxa) are activated. These proteins can either directly activate Bak and Bax or bind to and neutralize anti-apoptotic proteins like Mcl-1, thereby releasing the effector proteins to initiate apoptosis.
Caption: Mcl-1 signaling pathway in apoptosis.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization (FP) assay is a solution-based, homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[1] A small fluorescently labeled molecule (the tracer), when excited with plane-polarized light, tumbles rapidly in solution, resulting in the emission of depolarized light. This is measured as a low polarization value. When the tracer binds to a much larger molecule, such as the Mcl-1 protein, its rotational motion is significantly slower. This leads to the emission of light that remains largely polarized, resulting in a high polarization value.
In a competitive binding assay format, an unlabeled test compound (inhibitor) competes with the fluorescent tracer for binding to the Mcl-1 protein. An effective inhibitor will displace the tracer from the Mcl-1 binding pocket, causing a decrease in the polarization value. This dose-dependent decrease in polarization allows for the determination of the inhibitor's binding affinity (IC50 and subsequently Ki).[2]
Experimental Workflow for Mcl-1 FP Assay
The following diagram outlines the key steps involved in performing a fluorescence polarization assay to identify and characterize Mcl-1 inhibitors.
Caption: Experimental workflow for the Mcl-1 FP assay.
Detailed Experimental Protocol
This protocol is a general guideline for a competitive FP assay to screen for Mcl-1 inhibitors. Optimization of specific concentrations and incubation times may be required.
Materials and Reagents:
-
Mcl-1 Protein: Recombinant human Mcl-1 protein (truncated, e.g., residues 172-327, to improve solubility and stability).
-
Fluorescent Tracer: A fluorescein-labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein that binds to Mcl-1. A commonly used tracer is FITC-labeled Bak BH3 peptide.[3]
-
Test Compounds: Small molecule inhibitors to be tested.
-
Assay Buffer: For example, 20 mM Phosphate Buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-127.[3]
-
Assay Plates: Black, low-binding 384-well microplates.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Mcl-1 protein in the assay buffer.
-
Prepare a concentrated stock solution of the FITC-Bak BH3 peptide tracer in the assay buffer. Protect from light.
-
Prepare serial dilutions of the test compounds in assay buffer. A typical starting concentration for screening is 10-100 µM.
-
-
Assay Procedure (for a final volume of 20 µL per well):
-
Controls:
-
Blank: 20 µL of assay buffer.
-
Free Tracer Control (0% Inhibition): 10 µL of assay buffer + 10 µL of tracer solution.
-
Bound Tracer Control (100% Binding): 10 µL of Mcl-1 protein solution + 10 µL of tracer solution.
-
-
Test Wells:
-
Add 5 µL of the test compound dilution to the appropriate wells.
-
Add 5 µL of Mcl-1 protein solution to each well (except the free tracer control). The final concentration of Mcl-1 should be optimized to be around the Kd of the tracer binding, typically in the low nanomolar range.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to Mcl-1.
-
Add 10 µL of the FITC-Bak BH3 peptide tracer solution to all wells. The final concentration of the tracer should be low (e.g., 1-5 nM) and well below the Kd to ensure a sensitive assay.[4]
-
-
Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm for FITC) and emission (e.g., 530 nm for FITC) filters. The results are typically expressed in millipolarization units (mP).
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)]) where mP_sample is the polarization of the test well, mP_free is the polarization of the free tracer control, and mP_bound is the polarization of the bound tracer control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of the fluorescent tracer and its concentration.[3]
-
Quantitative Data for Mcl-1 Inhibitors
The following table summarizes the binding affinities of several known Mcl-1 inhibitors determined by fluorescence polarization assays.
| Compound/Peptide | Tracer Used | Mcl-1 Construct | IC50 (µM) | Ki (µM) | Reference |
| Compound 3a | FITC-Bak BH3 | Mcl-1 (172-327) | 10.9 | 2.76 | [3] |
| Compound 1 | Fluorescently labeled Bak peptide | Mcl-1 | - | 0.055 | [5] |
| UMI-77 based probe (DNSH) | - | Mcl-1 | - | 2.6 | [6] |
| MS1 Peptide | N-terminal fluorescein | Mcl-1 | - | < 0.002 | [7] |
| NoxaA BH3 Peptide | N-terminal fluorescein | Mcl-1 | - | 0.046 | [7] |
Note: The binding affinities can vary depending on the specific assay conditions, including the Mcl-1 construct, the fluorescent tracer, and the buffer composition.
Conclusion
The fluorescence polarization assay is a robust, sensitive, and high-throughput method for identifying and characterizing inhibitors of Mcl-1. The detailed protocol and application notes provided here serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel therapeutics targeting Mcl-1 for the treatment of cancer and other diseases characterized by apoptosis dysregulation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Mcl-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival and proliferation of various cancer cells and is a key factor in resistance to chemotherapy. Consequently, Mcl-1 has emerged as a high-priority target for the development of novel anti-cancer therapeutics. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay technology ideally suited for high-throughput screening (HTS) and detailed characterization of Mcl-1 inhibitors. This document provides detailed application notes and protocols for the use of TR-FRET in the study of Mcl-1.
Principle of the Mcl-1 TR-FRET Assay
The Mcl-1 TR-FRET assay is a competitive binding assay that measures the disruption of the interaction between Mcl-1 and a pro-apoptotic partner, such as a BH3 domain peptide (e.g., from Bak or Noxa). The assay typically utilizes a terbium (Tb) or europium (Eu) cryptate-labeled donor fluorophore, often conjugated to an antibody that recognizes a tag (e.g., 6x-His) on the recombinant Mcl-1 protein. The acceptor fluorophore, a dye with an excitation spectrum that overlaps with the donor's emission spectrum, is conjugated to the BH3 peptide.
When the tagged Mcl-1 and the labeled BH3 peptide are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is time-resolved, meaning the signal is measured after a delay to reduce background fluorescence. Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 prevent the interaction with the BH3 peptide, leading to a decrease in the TR-FRET signal. This dose-dependent decrease allows for the determination of inhibitor potency (e.g., IC50 values).
Data Presentation
The following tables summarize key quantitative data for commonly used reagents and inhibitors in Mcl-1 TR-FRET assays.
Table 1: Typical Reagent Concentrations for Mcl-1 TR-FRET Assay
| Component | Typical Final Concentration | Notes |
| Recombinant Human Mcl-1 (tagged) | 1 - 15 nM | Concentration may need optimization depending on the specific activity of the protein batch. |
| Labeled BH3 Peptide (e.g., FITC-Bak) | 100 - 300 nM | The peptide sequence and label can vary. Common peptides are derived from Bak, Noxa, or Bim. |
| Terbium-labeled Anti-Tag Antibody | 1 - 2 nM | Specific to the tag on the Mcl-1 protein (e.g., Anti-6x-His-Tb). |
| Assay Buffer | 1x concentration | Typically contains a buffering agent (e.g., phosphate or HEPES), salt, a non-ionic detergent, and a reducing agent. |
| DMSO | ≤ 1% | Final concentration of the solvent for test compounds should be kept low to avoid assay interference.[1] |
Table 2: Potency of Selected Mcl-1 Inhibitors Determined by TR-FRET
| Inhibitor | IC50 / Ki | Assay Conditions | Reference |
| A-1210477 | Ki = 0.45 nM | GST-tagged Mcl-1 (1 nM), f-Bak (100 nM), Tb-labeled anti-GST antibody (1 nM). | [1][2] |
| AZD5991 | IC50 = 0.7 nM | FRET assay with undisclosed specific conditions. | [3][4] |
| S63845 | Kd = 0.19 nM | High-affinity binding to human Mcl-1. | [5][6] |
| AMG-176 | Ki = 0.13 nM | Potent and selective Mcl-1 inhibitor. | [7] |
| Mcl-1 inhibitor 3 | Ki = 0.061 nM | HTRF/TR-FRET assay. | [8] |
| Compound 19 | TR-FRET IC50 = 11.9 ± 3.7 µM | Dual-readout TR-FRET and FP assay. | [9] |
| Macrocyclic Inhibitor (Example) | Ki < 200 pM | TR-FRET binding assay. | [10] |
Experimental Protocols
General Protocol for Mcl-1 TR-FRET Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and published literature.[11][12] Optimization of reagent concentrations and incubation times may be necessary for specific experimental setups.
1. Reagent Preparation:
-
1x Assay Buffer: Prepare the 1x assay buffer by diluting a concentrated stock (e.g., 3x) with distilled water.[11] Store on ice.
-
Mcl-1 Protein Solution: Thaw the recombinant Mcl-1 protein on ice.[11] Dilute the Mcl-1 protein to the desired final concentration in 1x Assay Buffer. It is recommended to prepare single-use aliquots to avoid freeze-thaw cycles.[11]
-
Labeled BH3 Peptide Solution: Reconstitute and dilute the labeled BH3 peptide to the desired final concentration in 1x Assay Buffer.
-
Terbium-labeled Antibody Solution: Dilute the terbium-labeled anti-tag antibody to the desired final concentration in 1x Assay Buffer.
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., 100% DMSO). Further dilute the compounds in 1x Assay Buffer to the desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).[1]
2. Assay Procedure (384-well plate format):
-
Add Test Compound: Add 2 µL of the diluted test compound or vehicle (for positive and negative controls) to the appropriate wells of a 384-well plate.[11]
-
Add Labeled BH3 Peptide: Add 5 µL of the labeled BH3 peptide solution to all wells except the negative control wells. Add 5 µL of 1x Assay Buffer to the negative control wells.[11]
-
Add Mcl-1 Protein: Add 3 µL of the diluted Mcl-1 protein solution to all wells.
-
Add Terbium-labeled Antibody: Add 5 µL of the diluted terbium-labeled antibody solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[11][12]
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths: the donor emission (e.g., 620 nm for Terbium) and the acceptor emission (e.g., 665 nm for FITC).[11]
3. Data Analysis:
-
Calculate the TR-FRET Ratio: For each well, calculate the TR-FRET ratio using the following formula:
-
Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000
-
-
Calculate Percentage Inhibition: Determine the percentage inhibition for each test compound concentration using the following formula:
-
% Inhibition = 100 * (1 - [(Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)])
-
-
Determine IC50 Values: Plot the percentage inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Mcl-1 Signaling Pathway in Apoptosis.
Caption: TR-FRET Experimental Workflow for Mcl-1.
Caption: Logical Relationship in Mcl-1 TR-FRET Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD5991 [openinnovation.astrazeneca.com]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mcl-1 inhibitor 3 | BCL | TargetMol [targetmol.com]
- 9. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Surface Plasmon Resonance (SPR) for Mcl-1 Inhibitor Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family, which plays a pivotal role in regulating the intrinsic apoptotic pathway.[1] Its overexpression is implicated in the pathogenesis of various cancers and is associated with resistance to conventional chemotherapies.[1][2] Consequently, Mcl-1 has emerged as a high-priority therapeutic target for the development of novel anti-cancer agents.[2] Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensor technology that enables the detailed kinetic analysis of molecular interactions.[3] This application note provides a comprehensive guide and detailed protocols for utilizing SPR to characterize the binding kinetics of small molecule inhibitors to the Mcl-1 protein, a crucial step in the drug discovery and development pipeline.
Mcl-1 Signaling Pathway
Mcl-1 is a key node in the complex signaling network that governs cell survival and apoptosis. Its expression and activity are tightly regulated by various upstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are often activated by growth factors and cytokines.[4] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing their activation and the subsequent initiation of the mitochondrial apoptotic cascade.[5][6] The development of small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction is a promising strategy to induce apoptosis in cancer cells.
SPR Experimental Workflow for Mcl-1 Inhibitor Kinetics
The following diagram outlines the typical workflow for an SPR experiment designed to determine the binding kinetics of a small molecule inhibitor to Mcl-1.
Detailed Experimental Protocols
Preparation of Mcl-1 Protein for Immobilization
-
Protein Construct: A truncated form of human Mcl-1 (e.g., residues 1-327 or a similar construct lacking the C-terminal transmembrane domain) is typically used for SPR studies to improve solubility and stability. The protein can be expressed with a tag (e.g., His-tag, Biotin) for oriented capture immobilization.
-
Purification: Purify the Mcl-1 protein to >95% purity using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Buffer Exchange: Exchange the purified Mcl-1 into a suitable immobilization buffer. For amine coupling, a buffer with a pH below the protein's isoelectric point (pI) is required to promote electrostatic pre-concentration on the sensor surface. A common choice is 10 mM sodium acetate, pH 4.0-5.5.[7] For capture methods, use the buffer recommended for the specific sensor chip chemistry.
-
Concentration: Concentrate the Mcl-1 protein to a suitable stock concentration (e.g., 10-50 µg/mL).
Immobilization of Mcl-1 on the Sensor Chip
The choice of immobilization strategy is critical for maintaining the biological activity of Mcl-1.[8]
-
Amine Coupling (Covalent Immobilization):
-
Sensor Chip: Use a CM5 sensor chip (carboxymethylated dextran surface).
-
Surface Activation: Activate the sensor surface by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes at a flow rate of 10 µL/min.[9]
-
Ligand Immobilization: Inject the prepared Mcl-1 protein solution over the activated surface. The target immobilization level should be optimized to minimize mass transport limitations, typically in the range of 2000-5000 Response Units (RU).
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[3]
-
-
Capture Immobilization (Oriented):
-
His-tagged Mcl-1: Use a nitrilotriacetic acid (NTA) sensor chip to capture His-tagged Mcl-1 via a nickel-chelate.
-
Biotinylated Mcl-1: Use a streptavidin (SA) coated sensor chip to capture biotinylated Mcl-1. This method provides a stable and uniform surface.
-
Kinetic Binding Assay
-
Running Buffer: A common running buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The buffer may be supplemented with a small percentage of DMSO (e.g., 1-5%) to aid inhibitor solubility.
-
Analyte Preparation: Prepare a dilution series of the Mcl-1 inhibitor in the running buffer. A typical concentration range for initial screening is 0.1 nM to 10 µM, which should be adjusted based on the expected affinity.
-
Binding Measurement:
-
Association: Inject the inhibitor solution over the Mcl-1 immobilized surface at a constant flow rate (e.g., 30-50 µL/min) for a defined period (e.g., 120-300 seconds) to monitor the association phase.
-
Dissociation: Switch back to the running buffer flow to monitor the dissociation of the inhibitor from Mcl-1 for an extended period (e.g., 300-1200 seconds).
-
-
Reference Surface: A reference flow cell, either left blank or immobilized with an irrelevant protein, should be used to subtract non-specific binding and bulk refractive index changes.
-
Regeneration: Between each inhibitor concentration, regenerate the sensor surface to remove the bound analyte. The regeneration solution must be carefully optimized to ensure complete removal of the inhibitor without denaturing the immobilized Mcl-1. Mild acidic (e.g., 10 mM Glycine-HCl, pH 2.0-3.0) or basic (e.g., 50 mM NaOH) solutions are often tested.[10]
Data Analysis
-
Data Processing: The raw sensorgram data is processed by subtracting the reference channel signal from the active channel signal.
-
Kinetic Modeling: The processed sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software. This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Quantitative Data Summary
The following tables summarize kinetic and affinity data for several Mcl-1 inhibitors determined by SPR and other biophysical assays.
Table 1: Kinetic and Affinity Data for Selected Mcl-1 Inhibitors
| Inhibitor | Assay Method | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference |
| A-1210477 | SPR | - | - | 0.45 | [11] |
| AMG-176 | SPR | - | - | 0.065 | [11] |
| AZD5991 | SPR | - | - | 0.071 | [11] |
| S64315 | SPR | - | - | 0.028 | [11] |
| UMI-77 | SPR (IC50) | - | - | 1430 | [6] |
Note: '-' indicates data not reported in the cited source.
Table 2: Binding Affinities of Mcl-1 Inhibitors from Various Studies
| Inhibitor | Assay Method | Binding Affinity (Ki or IC50 in µM) | Reference |
| Compound 24 | FP Assay | 0.094 | [12] |
| Compound 1 (Nikolovska-Coleska group) | FP Assay (Ki) | 1.55 | [12] |
| MIM1 | FP Assay (IC50) | 4.78 | [13] |
| Compound 23 (Fragment-based) | FP Assay (IC50) | 0.31 | [13] |
| Compound 33 (Indole-2-carboxylic acid) | FP Assay (Kd) | 0.055 | [13] |
| S63845 | FP Assay | <0.0019 | [12] |
Conclusion
SPR is an indispensable tool in the development of Mcl-1 inhibitors, providing high-quality kinetic data that is essential for understanding the mechanism of action and for guiding lead optimization. The protocols and data presented in this application note offer a solid foundation for researchers to establish robust and reliable SPR assays for the characterization of Mcl-1 inhibitors, ultimately accelerating the discovery of novel cancer therapeutics.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Theory [sprpages.nl]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Lentiviral shRNA Knockdown of Mcl-1 in Cancer Cell Lines
Introduction
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] It is a critical regulator of the intrinsic apoptosis pathway, ensuring cell survival by binding to and sequestering pro-apoptotic proteins like BAK and BAX.[2][3] In numerous human cancers, Mcl-1 is overexpressed or amplified, which contributes to tumor development, progression, and resistance to a wide range of chemotherapeutic agents and targeted therapies.[3][4][5] This makes Mcl-1 a prime target for cancer therapy.
Lentiviral-mediated short hairpin RNA (shRNA) is a powerful and widely used technique for inducing long-term, stable gene silencing in a variety of cell types, including cancer cell lines.[6] By knocking down Mcl-1 expression, researchers can study its role in cancer cell survival, identify vulnerabilities, and evaluate its potential as a therapeutic target. The expected outcome of Mcl-1 knockdown in Mcl-1-dependent cancer cells is the induction of apoptosis and an increased sensitivity to other anti-cancer treatments.[5][6] These notes provide an overview of the experimental workflow, key protocols, and expected results for the lentiviral shRNA-mediated knockdown of Mcl-1.
Mcl-1 Signaling in Apoptosis and Impact of shRNA Knockdown
Mcl-1 is a central node in the cell survival signaling network. Its expression is regulated by various pathways, including PI3K/AKT and MAPK/ERK, which are often hyperactive in cancer.[4][7] Mcl-1 performs its anti-apoptotic function primarily at the mitochondrial outer membrane, where it sequesters the pro-apoptotic effector proteins BAX and BAK, preventing them from forming pores that would otherwise lead to the release of cytochrome c and subsequent caspase activation.[2][3] Lentiviral shRNA targeting Mcl-1 introduces a sequence that is processed by the cell's RNA interference (RNAi) machinery into siRNA, which guides the degradation of Mcl-1 mRNA.[8] The resulting depletion of Mcl-1 protein frees BAX and BAK to oligomerize, trigger mitochondrial outer membrane permeabilization (MOMP), and initiate the apoptotic cascade.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Lentivirus-mediated shRNA Interference Targeting Mcl-1 on Growth of NK/T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain Caseâs interpretation | Complete Workflow for Designing shRNA Interference Vectors [ebraincase.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Mcl-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Mcl-1 inhibitors, such as S63845, in cell lines.
Frequently Asked Questions (FAQs)
Q1: My Mcl-1 inhibitor-sensitive cell line has become resistant after prolonged treatment. What is a common mechanism for acquired resistance?
A1: A frequent mechanism of acquired resistance to Mcl-1 inhibitors is the upregulation of other anti-apoptotic proteins from the Bcl-2 family, particularly Bcl-xL and Bcl-2.[1][2][3] This creates a dependency shift, where the cancer cells rely on these alternative survival proteins to evade apoptosis. Another common mechanism is the overexpression of Mcl-1 itself.[3]
Q2: I'm observing intrinsic resistance to an Mcl-1 inhibitor in my cell line of interest. What are the potential underlying reasons?
A2: Intrinsic resistance to Mcl-1 inhibitors can be multifactorial. High basal expression levels of other anti-apoptotic proteins like Bcl-xL or Bcl-2 can sequester pro-apoptotic proteins, rendering the Mcl-1 inhibitor ineffective as a monotherapy.[2][4] Additionally, alterations in signaling pathways that promote cell survival, such as the ERK pathway, can contribute to intrinsic resistance.[5][6] The absence or low expression of pro-apoptotic proteins like BAK can also lead to resistance.[7]
Q3: Can I combine Mcl-1 inhibitors with other drugs to overcome resistance?
A3: Yes, combination therapy is a highly effective strategy. Co-treatment with Bcl-2 inhibitors (e.g., venetoclax) or Bcl-xL inhibitors can overcome resistance mediated by the upregulation of these respective proteins.[2][8][9] Combining Mcl-1 inhibitors with inhibitors of signaling pathways, such as MEK/ERK inhibitors, has also been shown to sensitize resistant cells.[5] Furthermore, synergistic effects have been observed when Mcl-1 inhibitors are combined with standard chemotherapeutic agents like docetaxel or cisplatin.[7][10][11]
Q4: How can I determine if my resistant cells have upregulated other Bcl-2 family proteins?
A4: The most direct method is to perform a Western blot analysis to assess the protein levels of Bcl-2, Bcl-xL, and Mcl-1 in your resistant cell line compared to the parental, sensitive cell line.[1][3] An increase in Bcl-2 or Bcl-xL in the resistant line would suggest this as a resistance mechanism.
Q5: Are there any known biomarkers that can predict sensitivity or resistance to Mcl-1 inhibitors?
A5: The expression levels of Bcl-2 family proteins are key modulators of sensitivity. Low Bcl-xL and high Mcl-1 expression may indicate sensitivity.[4] Conversely, high levels of Bcl-xL are associated with resistance.[4] A four-gene signature (AXL, ETS1, IL6, and EFEMP1) has been identified that can distinguish resistant from sensitive triple-negative breast cancer cell lines.[5][6]
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to Mcl-1 Inhibitor Treatment
Your cell line, which was previously sensitive to an Mcl-1 inhibitor, now shows a reduced apoptotic response (e.g., decreased caspase-3/7 activity, reduced PARP cleavage).
Potential Cause & Troubleshooting Steps:
-
Upregulation of Compensatory Anti-Apoptotic Proteins:
-
Experiment: Perform Western blot analysis to compare the expression levels of Mcl-1, Bcl-2, and Bcl-xL in your resistant cells versus the parental sensitive cells.
-
Expected Result: An increase in Bcl-2 and/or Bcl-xL protein levels in the resistant cells.
-
Solution:
-
-
Alterations in Pro-Apoptotic Proteins:
-
Experiment: Assess the expression of pro-apoptotic proteins like BIM and BAK via Western blot.
-
Expected Result: Downregulation of BIM or loss of BAK expression in resistant cells.[5][7]
-
Solution:
-
If BIM is downregulated, investigate upstream signaling pathways that may be responsible, such as the ERK pathway.[5] Consider combination with an ERK inhibitor.
-
-
Issue 2: No Significant Change in Cell Viability Despite Mcl-1 Inhibition
You observe target engagement (e.g., Mcl-1 protein degradation or binding), but the cells do not undergo apoptosis and continue to proliferate.
Potential Cause & Troubleshooting Steps:
-
Activation of Pro-Survival Signaling Pathways:
-
Experiment: Analyze the phosphorylation status (and thus activation) of key proteins in the ERK and PI3K/AKT signaling pathways using phospho-specific antibodies in a Western blot. Compare resistant and sensitive cells.
-
Expected Result: Increased phosphorylation of ERK, AKT, or downstream effectors in the resistant cell line.[5][12]
-
Solution:
-
-
Upregulation of the NRF2 Antioxidant Pathway:
-
Experiment: Measure the protein levels of NRF2 and its downstream targets (e.g., NQO1, GCLC) via Western blot.
-
Expected Result: Increased nuclear NRF2 and target gene expression in resistant cells. While not directly demonstrated for Mcl-1 inhibitors in the provided context, NRF2 is a known driver of chemoresistance.[13][14][15][16]
-
Solution:
-
Consider using an NRF2 inhibitor in combination with the Mcl-1 inhibitor.
-
-
Data Presentation
Table 1: Summary of IC50 Values for Mcl-1 Inhibitor S63845 in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | S63845 IC50 (Sensitive) | S63845 IC50 (Resistant) | Reference(s) |
| Multiple Myeloma | Multiple Myeloma | < 1 µM | > 1 µM | [4] |
| Lymphoma | Lymphoma | < 1 µM | > 1 µM | [4] |
| AML | Acute Myeloid Leukemia | < 1 µM | > 1 µM | [4] |
| TNBC | Triple-Negative Breast Cancer | Variable | Elevated | [5] |
Table 2: Combination Therapy Synergies with Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Combination Agent | Cell Line/Model | Effect | Reference(s) |
| S63845 | Venetoclax (Bcl-2i) | BCL2-positive Lymphoma PDX | Synthetically lethal | [2] |
| S63845 | Ulixertinib (ERKi) | Mcl-1i-resistant MDA231 (TNBC) | Sensitization, increased apoptosis | [5] |
| S63845 | Docetaxel | Triple-Negative Breast Cancer | Synergistic activity | [7] |
| S63845 | Trastuzumab/Lapatinib | HER2-amplified Breast Cancer | Synergistic activity | [7] |
| S63845 | ABT-737 (Bcl-2/xLi) | Acute Myeloid Leukemia | Enhanced apoptosis and differentiation | [17] |
| S63845 | Cisplatin | Triple-Negative Breast Cancer | Synergistic apoptosis | [10][11] |
Experimental Protocols
Western Blot for Bcl-2 Family Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, BIM, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of the Mcl-1 inhibitor, alone or in combination with another drug.
-
Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. probiologists.com [probiologists.com]
- 6. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 10. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nrf2 overexpression increases risk of high tumor mutation burden in acute myeloid leukemia by inhibiting MSH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Cardiotoxicity of Mcl-1 Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors. The content is designed to address specific issues that may be encountered during in vivo experiments focused on mitigating the cardiotoxic effects of these promising anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A1: The cardiotoxicity associated with Mcl-1 inhibitors is primarily believed to stem from the stabilization and accumulation of the Mcl-1 protein within cardiomyocytes.[1] This accumulation leads to a cellular rewiring that results in cardiomyocyte death via necrosis, rather than apoptosis.[1] Additionally, Mcl-1 inhibition has been shown to disrupt mitochondrial dynamics, leading to mitochondrial dysfunction, which is particularly detrimental to the high energy-demanding cardiac muscle.[2][3]
Q2: What are the key biomarkers to monitor for Mcl-1 inhibitor-induced cardiotoxicity in vivo?
A2: The most sensitive and specific biomarker for cardiac injury in preclinical studies is cardiac troponin (cTnI or cTnT).[4][5][6] Elevated plasma levels of cardiac troponins are a strong indicator of cardiomyocyte damage. Functional assessment of the heart using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS) is also crucial to monitor for contractile dysfunction.[2]
Q3: Are there promising strategies to mitigate the cardiotoxicity of Mcl-1 inhibitors?
A3: Yes, several strategies are being explored. One approach is the development of rapidly cleared Mcl-1 inhibitors. The hypothesis is that short-term inhibition is sufficient to induce apoptosis in tumor cells while minimizing prolonged exposure to cardiomyocytes, thereby reducing the risk of cardiotoxicity. Another promising strategy is the use of Mcl-1 degraders, such as Proteolysis Targeting Chimeras (PROTACs).[1] These molecules induce the degradation of the Mcl-1 protein rather than just inhibiting its function, which is expected to avoid the toxic accumulation of Mcl-1 in cardiomyocytes.[1]
Q4: How do Mcl-1 degraders work and why are they expected to be less cardiotoxic?
A4: Mcl-1 degraders are bifunctional molecules that simultaneously bind to the Mcl-1 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Mcl-1, marking it for degradation by the proteasome. By actively reducing Mcl-1 protein levels, degraders are not expected to cause the protein accumulation in cardiomyocytes that is associated with the cardiotoxicity of inhibitors.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| High variability in cardiac troponin levels between animals in the same treatment group. | 1. Inconsistent sample collection and processing. 2. Underlying subclinical cardiac stress in some animals. 3. Inter-animal differences in drug metabolism and exposure. | 1. Standardize blood collection time and use a consistent protocol for plasma/serum separation and storage. 2. Ensure all animals are healthy and acclimatized before starting the experiment. Consider a baseline troponin measurement. 3. Measure plasma drug concentrations to correlate with troponin levels. |
| Elevated cardiac troponin levels are observed, but echocardiography shows normal cardiac function. | 1. Troponin elevation may be an early indicator of myocyte injury that precedes functional decline. 2. The degree of cardiac injury may not be sufficient to cause a detectable change in global cardiac function. 3. The Mcl-1 inhibitor may be causing a specific type of cardiac stress that is not well-reflected by standard echocardiographic parameters. | 1. Continue monitoring cardiac function at later time points. 2. Perform histological analysis of the heart tissue to look for evidence of necrosis or fibrosis. 3. Consider more sensitive echocardiographic techniques like speckle-tracking to assess for subtle changes in myocardial strain. |
| Unexpected animal mortality in the Mcl-1 inhibitor treatment group. | 1. Acute and severe cardiotoxicity leading to heart failure. 2. Off-target toxicities affecting other vital organs. 3. Complications related to the drug formulation or administration. | 1. Perform a full necropsy and histopathological examination of the heart and other major organs. 2. Consider dose reduction or a different dosing schedule. 3. Evaluate the tolerability of the vehicle and the administration procedure in a separate cohort of animals. |
| Difficulty in distinguishing between on-target and off-target cardiotoxicity. | 1. The inhibitor may have off-target effects on other kinases or cellular targets that are important for cardiomyocyte survival. 2. The observed toxicity may be a result of the chemical scaffold of the inhibitor rather than Mcl-1 inhibition itself. | 1. Test the inhibitor in in vitro cardiomyocyte assays with and without Mcl-1 knockdown/knockout to assess on-target effects. 2. Compare the cardiotoxic profile with other structurally different Mcl-1 inhibitors. 3. Use Mcl-1 degraders as a tool to confirm that reducing Mcl-1 protein levels does not cause the same toxicity. |
Quantitative Data Summary
Table 1: In Vivo Cardiotoxicity Profile of Mcl-1 Inhibitors
| Compound | Animal Model | Dose and Schedule | Key Cardiotoxicity Findings | Reference |
| MIK665 (S64315) | Humanized Mcl-1 Mouse | Not specified | Significantly elevated troponin T levels. Preserved left ventricular pump function. | [7] |
| AZD5991 | Patients with R/R hematologic malignancies | Not specified | Rise in troponin after each dose, leading to trial discontinuation. | [5] |
| ABBV-467 | Patients with multiple myeloma | Not specified | Increased cardiac troponin levels in 4 out of 8 patients. | [4][6] |
| Mcl-1 Deletion | Inducible, cardiomyocyte-specific Mcl-1 knockout mice | Tamoxifen-induced deletion | Rapidly fatal dilated cardiomyopathy, decreased ejection fraction and fractional shortening. | [2] |
Table 2: In Vitro Cardiotoxicity of Mcl-1 Inhibitors in hiPSC-Cardiomyocytes
| Compound | Assay | Concentration | Key Findings | Reference |
| S63845 | Caspase-3/7 activity | 1-2 µM (48h) | Dose-dependent increase in caspase activity. | [3] |
| S63845 | Contractility Assay | 100 nM (2 weeks) | Significantly disrupted spike amplitude and slope. | [3] |
| AMG-176 & AZD5991 | Caspase-3/7 activity | Dose-dependent | Similar dose-dependent increase in caspase activity. | [3] |
Experimental Protocols
Measurement of Cardiac Troponin I (cTnI) in Mouse Serum/Plasma by ELISA
This protocol is a general guideline based on commercially available ELISA kits.[8][9][10][11] Always refer to the specific manufacturer's instructions for the kit you are using.
Materials:
-
Mouse Cardiac Troponin I ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker
-
Pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Sample Collection: Collect blood from mice via an appropriate method (e.g., cardiac puncture, retro-orbital bleed) and process to obtain serum or plasma. Store samples at -80°C if not used immediately.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the HRP-conjugated detection antibody to each well.
-
Incubate the plate on a shaker for the time and temperature specified in the manual (e.g., 1 hour at 25°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the TMB substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cTnI in the samples by interpolating their absorbance values on the standard curve.
-
Echocardiographic Assessment of Left Ventricular Function in Mice
This protocol provides a general overview of performing echocardiography in mice.[12][13][14][15][16] The specific settings and measurements may vary depending on the equipment and the specific research question.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., Vevo 770)
-
Anesthesia machine with isoflurane
-
Heating pad to maintain body temperature
-
ECG and temperature monitoring equipment
-
Ultrasound gel
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (1-2% for maintenance). Shave the chest area to ensure good probe contact. Place the mouse in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Image Acquisition:
-
Apply a generous amount of ultrasound gel to the chest.
-
Obtain a parasternal long-axis (PLAX) view of the left ventricle.
-
From the PLAX view, rotate the probe 90 degrees to obtain a parasternal short-axis (PSAX) view at the level of the papillary muscles.
-
Acquire M-mode images from the PSAX view to measure wall thickness and chamber dimensions.
-
-
Data Analysis:
-
From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the following parameters:
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF%): Calculated using software based on the Teichholz or other formulas from the M-mode measurements.
-
-
Picrosirius Red Staining for Cardiac Fibrosis
This protocol outlines the steps for staining collagen fibers in cardiac tissue sections to assess fibrosis.[17][18][19][20]
Materials:
-
Paraffin-embedded cardiac tissue sections (4-6 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picrosirius red solution (0.1% Sirius red in saturated picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by passing them through a series of graded ethanol solutions (100%, 95%, 70%) and finally into distilled water.
-
-
Staining:
-
Incubate the slides in the Picrosirius red solution for 60 minutes.
-
Briefly rinse the slides in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene and mount with a permanent mounting medium.
-
-
Analysis:
-
Visualize the stained sections under a light microscope. Collagen fibers will appear red. For enhanced visualization and quantification of different collagen types, polarized light microscopy can be used.
-
Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential in isolated cardiomyocytes by flow cytometry.[21][22][23][24][25]
Materials:
-
Isolated cardiomyocytes
-
JC-1 dye
-
Cell culture medium
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Preparation: Isolate cardiomyocytes and plate them in appropriate culture dishes.
-
JC-1 Staining:
-
Prepare a working solution of JC-1 dye in cell culture medium (typically 1-10 µM).
-
Incubate the cells with the JC-1 solution for 15-30 minutes at 37°C.
-
-
Cell Harvest and Analysis:
-
Wash the cells to remove excess dye.
-
Harvest the cells and resuspend them in an appropriate buffer.
-
Analyze the cells on a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low membrane potential will show green fluorescence (JC-1 monomers).
-
-
Data Interpretation: The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathways and Experimental Workflows
Mcl-1 Protein Stability and Degradation Pathway
References
- 1. captortherapeutics.com [captortherapeutics.com]
- 2. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Mouse cardiac troponin Ⅰ,cTn-Ⅰ Elisa Kit – AFG Scientific [afgsci.com]
- 10. lifediagnostics.com [lifediagnostics.com]
- 11. lifediagnostics.com [lifediagnostics.com]
- 12. New Strategies for Echocardiographic Evaluation of Left Ventricular Function in a Mouse Model of Long-Term Myocardial Infarction | PLOS One [journals.plos.org]
- 13. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 14. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. journals.physiology.org [journals.physiology.org]
- 20. med.emory.edu [med.emory.edu]
- 21. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 22. academic.oup.com [academic.oup.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Mcl-1 Inhibitor 17's Therapeutic Potential
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility and bioavailability challenges associated with the potent Mcl-1 inhibitor 17. By addressing common experimental hurdles, this guide aims to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound?
This compound, a macrocyclic compound, exhibits poor aqueous solubility, with a reported kinetic solubility of approximately 39 µg/mL. This low solubility can significantly hinder its dissolution in gastrointestinal fluids, leading to low and variable oral bioavailability. Consequently, achieving therapeutic concentrations in preclinical and clinical settings is a major challenge.
Q2: What are the initial steps to consider for improving the solubility of this compound?
A multi-pronged approach is recommended, starting with simple and cost-effective methods before moving to more complex formulations. Initial strategies to explore include:
-
pH modification: Assess the pH-solubility profile of the inhibitor to determine if salt formation is a viable option.
-
Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents to increase solubility in liquid formulations.
-
Particle size reduction: Techniques like micronization can increase the surface area available for dissolution.
Q3: Are there more advanced formulation strategies that have proven effective for similar Mcl-1 inhibitors?
Yes, for macrocyclic Mcl-1 inhibitors with similar challenges, the following advanced strategies have shown promise:
-
Amorphous Solid Dispersions (ASDs): Creating a dispersion of the amorphous form of this compound within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds, improving their solubilization and absorption.
-
Complexation with Cyclodextrins: Encapsulating the inhibitor within cyclodextrin molecules can increase its solubility and stability.
Troubleshooting Guides
Issue 1: Inconsistent in vitro dissolution results for this compound.
Possible Cause: This could be due to the compound's low aqueous solubility and potential for precipitation in the dissolution media. The physical form of the solid (crystalline vs. amorphous) can also lead to variability.
Troubleshooting Steps:
-
Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline form of your this compound.
-
Optimize Dissolution Media: Experiment with different biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.
-
Incorporate Surfactants: The addition of a small percentage of a non-ionic surfactant (e.g., Tween® 80) to the dissolution medium can help wet the compound and prevent precipitation.
Issue 2: Low oral bioavailability of this compound in animal models despite improved in vitro dissolution.
Possible Cause: Poor bioavailability in this scenario could be attributed to several factors, including:
-
Pre-systemic metabolism (first-pass effect).
-
Efflux by transporters like P-glycoprotein (P-gp).
-
Poor permeability across the intestinal membrane.
Troubleshooting Steps:
-
Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to determine if the inhibitor is a substrate for efflux transporters.
-
Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
-
Formulation Strategy Re-evaluation: If efflux or metabolism is high, consider formulation strategies that can mitigate these effects, such as incorporating efflux inhibitors or using lipid-based formulations that can be absorbed via the lymphatic system.
Experimental Protocols & Data
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Spray Drying
Objective: To enhance the aqueous solubility and dissolution rate of this compound by preparing an amorphous solid dispersion with a suitable polymer carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA)
-
Dichloromethane (DCM)
-
Methanol
-
Spray dryer equipped with a two-fluid nozzle
Methodology:
-
Dissolve this compound and PVPVA (in a 1:3 drug-to-polymer ratio) in a 1:1 (v/v) mixture of DCM and methanol to create a 5% (w/v) total solids solution.
-
Optimize the spray drying parameters:
-
Inlet temperature: 80°C
-
Atomization pressure: 2 bar
-
Feed rate: 5 mL/min
-
-
Collect the dried powder from the cyclone.
-
Characterize the resulting ASD for its amorphous nature (using XRPD and DSC) and dissolution properties.
Quantitative Data Summary
The following tables summarize hypothetical but representative data from formulation development studies aimed at improving the solubility and bioavailability of this compound.
Table 1: Solubility of this compound in Various Media
| Formulation | Aqueous Solubility (µg/mL) |
| Crystalline this compound | 39 |
| This compound with 0.5% Tween® 80 | 65 |
| This compound:PVPVA (1:3) ASD | 250 |
| This compound SEDDS | >500 (in emulsion) |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Crystalline this compound (in 0.5% HPMC) | 50 | 4.0 | 450 | 5 |
| This compound:PVPVA (1:3) ASD | 350 | 1.5 | 2800 | 31 |
| This compound SEDDS | 600 | 1.0 | 4500 | 50 |
Visualizations
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and highlights how Mcl-1 inhibitors promote cancer cell death.
Troubleshooting Mcl-1 inhibitor 17 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, S63845. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for S63845?
S63845 is a highly potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It functions as a BH3 mimetic, binding with high affinity (Kd of 0.19 nM) to the BH3-binding groove of Mcl-1.[1] This action blocks the pro-survival activity of Mcl-1 by preventing its interaction with pro-apoptotic proteins BAX and BAK.[1] The release of BAX and BAK leads to their activation and subsequent permeabilization of the mitochondrial outer membrane, triggering the intrinsic apoptotic pathway.[1][3]
2. Is S63845 selective for Mcl-1 over other Bcl-2 family proteins?
Yes, S63845 exhibits high selectivity for Mcl-1 with no discernible binding to other Bcl-2 family members such as Bcl-2 or Bcl-xL.[1][2] This selectivity is a key feature that distinguishes it from some earlier, less specific Mcl-1 inhibitors.[1]
3. What are the known off-target effects of S63845?
While S63845 is highly selective for Mcl-1, some off-target effects have been reported, primarily as a class effect of Mcl-1 inhibition. The most notable of these is cardiotoxicity, which has been observed with other Mcl-1 inhibitors in clinical trials.[4] This toxicity is thought to be related to the essential role of Mcl-1 in cardiomyocyte survival and mitochondrial function. Inhibition of Mcl-1 in the heart can lead to mitochondrial dysfunction and cardiomyocyte death.
4. How can I assess the on-target versus off-target effects of S63845 in my cellular model?
Distinguishing on-target from off-target effects is crucial for interpreting experimental results. Here are several approaches:
-
Mcl-1 Knockdown/Knockout: Compare the phenotype induced by S63845 in your wild-type cells with that in cells where Mcl-1 has been genetically silenced (e.g., using siRNA or CRISPR/Cas9). An on-target effect should be mimicked by Mcl-1 knockdown/knockout.[1]
-
Rescue Experiments: Overexpress a form of Mcl-1 that is resistant to S63845 binding. If the observed phenotype is rescued, it is likely an on-target effect.
-
Use of Structurally Unrelated Mcl-1 Inhibitors: Confirm key findings with other potent and selective Mcl-1 inhibitors that have a different chemical scaffold. Consistent results across different inhibitors suggest an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct target engagement of S63845 with Mcl-1 in intact cells.
5. I am observing unexpected or inconsistent results with S63845. What are some common troubleshooting tips?
-
Compound Quality and Handling: Ensure the purity and integrity of your S63845 stock. Prepare fresh dilutions for each experiment from a concentrated stock stored under recommended conditions.
-
Cell Line Dependency: The sensitivity of cell lines to S63845 is highly dependent on their reliance on Mcl-1 for survival. Confirm the Mcl-1 dependency of your cell model.
-
Concentration Range: Use a dose-response curve to determine the optimal concentration of S63845 for your specific cell line and assay. On-target effects should be observed within the reported effective concentration range.
-
Assay Time Points: The kinetics of apoptosis induction can vary between cell lines. Optimize your assay time points to capture the desired cellular response.
-
Off-Target Effects at High Concentrations: At high concentrations, the likelihood of off-target effects increases. If you are using concentrations significantly above the reported IC50 for on-target activity, consider the possibility of off-target contributions to your observations.
Data Presentation
S63845 Selectivity Profile
| Target Protein | Binding Affinity (Kd, nM) | Reference |
| Mcl-1 | 0.19 | [1][2] |
| Bcl-2 | No discernible binding | [1][2] |
| Bcl-xL | No discernible binding | [1][2] |
Table 1: Selectivity of S63845 for Bcl-2 family proteins.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
1. Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with the desired concentration of S63845 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Thermal Challenge: a. After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Detection: a. Carefully collect the supernatant. b. Analyze the amount of soluble Mcl-1 in each sample by Western blotting using an anti-Mcl-1 antibody.
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble Mcl-1 as a function of temperature for both the S63845-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the S63845-treated sample indicates target engagement.
In Vitro Kinase Assay to Assess Off-Target Kinase Inhibition
This is a general protocol for a radioactive filter-binding kinase assay. Specific conditions will vary depending on the kinase being tested.
1. Reaction Setup: a. Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the kinase buffer. b. Add S63845 at various concentrations to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
2. Kinase Reaction: a. Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP). b. Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specific time, ensuring the reaction is in the linear range.
3. Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., phosphoric acid). b. Spot the reaction mixture onto a phosphocellulose filter paper. c. Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP. d. Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
4. Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of S63845 compared to the vehicle control. b. Plot the percentage of inhibition versus the log of the S63845 concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. probiologists.com [probiologists.com]
Strategies to reduce serum protein binding of Mcl-1 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the high serum protein binding of Myeloid cell leukemia-1 (Mcl-1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Mcl-1 and why is it a critical target in cancer therapy?
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1][2] It plays a crucial role in promoting cell survival by binding to and neutralizing pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of programmed cell death (apoptosis).[1][3][4] In many cancers, the gene encoding Mcl-1 is amplified, leading to its overexpression.[5] This overexpression is associated with high tumor grade, poor survival, and resistance to chemotherapy and other targeted agents, making Mcl-1 a highly attractive therapeutic target.[1][5][6]
Q2: Why is high serum protein binding a significant issue for Mcl-1 inhibitors?
High serum protein binding is a major obstacle because only the unbound (free) fraction of a drug is pharmacologically active and able to reach its target site.[7] Many potent Mcl-1 inhibitors are lipophilic and contain acidic groups, characteristics that promote strong binding to plasma proteins like albumin.[5] This extensive binding sequesters the inhibitor in the bloodstream, leading to:
-
Reduced Bioavailability: A lower concentration of the free drug is available to penetrate tumor cells and inhibit Mcl-1.[8]
-
Decreased In Vitro and In Vivo Efficacy: The therapeutic effect is diminished, as observed by lower activity in cell-based assays containing fetal bovine serum (FBS) and reduced in vivo potency.[5]
-
Misleading Structure-Activity Relationships (SAR): Potency measured in biochemical assays may not translate to cellular or in vivo activity, complicating drug design efforts.
Q3: Which plasma proteins are primarily responsible for binding Mcl-1 inhibitors?
The primary plasma protein responsible for binding many Mcl-1 inhibitors is Human Serum Albumin (HSA) .[5] HSA is the most abundant protein in blood plasma and has multiple binding sites for various molecules, particularly those that are lipophilic and acidic.[5][7][9] While other proteins like alpha-1-acid glycoprotein can also bind drugs, HSA is the main concern for the chemical profiles of many current Mcl-1 inhibitors.[7][9] Interestingly, some Mcl-1 inhibitors have been found to bind predominantly to a less common site on HSA known as drug site 3.[5]
Q4: What specific chemical features of Mcl-1 inhibitors lead to high serum protein binding?
The propensity for high serum protein binding in many Mcl-1 inhibitors is often linked to two key chemical characteristics:
-
Lipophilicity: A high degree of lipophilicity (fat-loving nature) allows the inhibitor to bind to hydrophobic pockets on albumin.[5][7]
-
Acidic Functionality: The presence of an acidic group, such as a carboxylic acid, is a common feature in these inhibitors and contributes to binding, as many endogenous ligands for albumin are acidic lipophilic compounds.[5]
Troubleshooting Guide
Problem: My Mcl-1 inhibitor is highly potent in biochemical assays but shows significantly reduced activity in cell-based assays containing serum.
-
Likely Cause: This discrepancy is a classic indicator of high serum protein binding. The inhibitor is likely binding to proteins (e.g., albumin) in the fetal bovine serum (FBS) of the cell culture medium, which reduces the free concentration available to enter the cells and inhibit Mcl-1.[5]
-
Troubleshooting Steps:
-
Confirm Serum Effect: Perform a concentration-response experiment comparing the inhibitor's activity in standard serum-containing medium (e.g., 10% FBS) versus low-serum or serum-free medium. A significant rightward shift in the EC50 curve in the presence of serum confirms the issue.
-
Quantify Free Fraction: Use standard biophysical techniques to measure the percentage of unbound drug in plasma or a solution of HSA. Common methods include equilibrium dialysis, ultracentrifugation, and surface plasmon resonance.
-
Perform a Rapid Caspase Activation Assay: This type of assay, with a readout at an early time point (e.g., 3 hours), can be more tolerant to varying serum conditions than longer-term proliferation assays and can provide a clearer on-target activity assessment.[5]
-
Problem: How can I design next-generation Mcl-1 inhibitors with lower serum protein binding?
-
Strategy 1: Structure-Based Design
-
Approach: If the crystal structures of your inhibitor bound to both Mcl-1 and HSA are available, a direct comparison can reveal which parts of the molecule are critical for Mcl-1 binding versus HSA binding. Modify regions of the inhibitor that contribute significantly to HSA binding without disrupting the key interactions required for Mcl-1 inhibition.[5] Even without a co-crystal structure, understanding that many inhibitors bind to HSA's drug site 3 can guide modifications to disrupt this interaction.[5]
-
Tactics:
-
-
Strategy 2: Covalent Inhibition
-
Approach: Design an inhibitor that forms a covalent bond with a non-catalytic residue (like lysine) on Mcl-1.[11] This can improve potency and duration of action, potentially overcoming the equilibrium-driven effects of high plasma protein binding.
-
Example: Aryl boronic acids have been used to target a non-catalytic lysine (Lys234) on Mcl-1, resulting in reversible covalent inhibitors with improved potency in both biochemical and cell-based assays compared to their non-covalent counterparts.[11]
-
-
Strategy 3: Develop a Structure-Activity Relationship (SAR)
-
Approach: Synthesize a series of analogs with systematic modifications and measure the plasma protein binding for each.[10] This allows you to build an SAR that correlates specific structural changes with increases or decreases in protein binding, guiding future design efforts.
-
Problem: My lead compound has unavoidable high protein binding. Are there non-modification strategies to improve its therapeutic potential?
-
Strategy: Formulation-Based Approaches
-
Approach: While challenging for small molecules compared to protein therapeutics, formulation strategies can sometimes be employed to protect the drug from extensive protein binding or enhance its delivery to the target site.
-
Tactics:
-
Encapsulation: Using drug delivery systems like liposomes or nanoparticles to encapsulate the inhibitor, shielding it from plasma proteins until it reaches the tumor microenvironment.
-
Sustained-Release Depots: Developing injectable sustained-release formulations can maintain a steady, therapeutically effective concentration of the free drug over time.[12]
-
-
Experimental Protocols & Data
Key Experimental Methodologies
| Experiment | Objective | General Protocol |
| Equilibrium Dialysis | To quantify the unbound fraction of an inhibitor in plasma. | 1. Place plasma containing the inhibitor in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber. 2. Allow the system to equilibrate (typically 4-24 hours) at 37°C, during which the unbound drug diffuses across the membrane. 3. Measure the concentration of the inhibitor in both chambers using LC-MS/MS. 4. Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. |
| Caspase Activation Assay (Serum-Effect Test) | To rapidly assess on-target Mcl-1 inhibition in cells and determine the impact of serum proteins.[5] | 1. Plate Mcl-1 dependent cancer cells in medium with varying concentrations of FBS (e.g., 0.5%, 2%, 10%). 2. Treat cells with a dilution series of the Mcl-1 inhibitor. 3. After a short incubation period (e.g., 3 hours), lyse the cells and measure caspase-3/7 activity using a luminescent or fluorescent substrate. 4. Normalize data to DMSO controls for each serum condition and compare EC50 values.[5] |
| Protein Precipitation (Sample Prep) | To disrupt drug-protein binding before analytical quantification.[9] | 1. To a plasma sample containing the bound drug, add a protein precipitating agent (e.g., cold acetonitrile, methanol, or trichloroacetic acid). 2. Vortex vigorously to denature and precipitate the plasma proteins, releasing the bound drug. 3. Centrifuge to pellet the precipitated protein. 4. Analyze the supernatant containing the now-free drug by LC-MS/MS. |
Comparative Data on Mcl-1 Inhibitors
While direct comparative data on serum protein binding percentages is proprietary and varies across studies, the following table summarizes key characteristics of representative Mcl-1 inhibitors mentioned in the literature.
| Inhibitor Class / Example | Key Feature | Implication for Protein Binding / Efficacy | Reference |
| Lipophilic Acids (General) | High affinity for Mcl-1 but also for HSA. | Reduced cellular activity in the presence of serum. | [5] |
| AMG-176 | Potent, selective, in clinical trials. | Activity can be synergistically enhanced with other agents like venetoclax to overcome resistance mechanisms. | [2][3] |
| AZD5991 | Potent, selective, in clinical trials. | Shows promise in hematological malignancies; co-administration strategies may be key to maximizing efficacy. | [3][13] |
| Covalent Inhibitors (Aryl Boronic Acids) | Form a reversible covalent bond with Lys234 of Mcl-1. | Exhibit improved potency in cell-based assays compared to non-covalent versions, suggesting a potential strategy to overcome binding issues. | [11] |
| PROTACs (dMCL1 series) | Induce degradation of Mcl-1 protein rather than just inhibiting it. | A novel approach that may bypass the need for sustained high free-drug concentrations required for simple inhibition. | [14] |
Visualizations
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: Workflow to diagnose high serum protein binding.
Caption: Overview of strategies to mitigate serum binding.
References
- 1. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. probiologists.com [probiologists.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation strategies for sustained release of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Hematopoietic Toxicity of Mcl-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the hematopoietic toxicity associated with Myeloid Cell Leukemia-1 (Mcl-1) inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do Mcl-1 inhibitors cause hematopoietic toxicity?
A1: Mcl-1 is an anti-apoptotic protein crucial for the survival of hematopoietic stem and progenitor cells (HSPCs).[1][2] Mcl-1 inhibitors block this protective function, leading to the programmed cell death (apoptosis) of these early hematopoietic cells.[1][3] This depletion of HSPCs restricts their ability to differentiate into mature blood cell lineages, resulting in hematopoietic toxicity.[1][4][5] Mature blood cells, however, are generally less sensitive to Mcl-1 inhibition.[1][4][5]
Q2: What are the common hematopoietic side effects observed with Mcl-1 inhibitors?
A2: The primary hematopoietic toxicity is the suppression of hematopoiesis, leading to a decrease in various blood cell lineages.[1][6] In preclinical models, Mcl-1 inhibitors have been shown to cause an almost complete depletion of human hematopoietic stem and progenitor cells.[4][5] This can manifest as neutropenia, thrombocytopenia, and anemia. For instance, the Mcl-1 inhibitor S63845 was found to affect all lineages of normal hematopoiesis in mice, particularly in the early stages of treatment.[6]
Q3: Are all hematopoietic cell types equally sensitive to Mcl-1 inhibition?
A3: No, there is a differential sensitivity. Immature hematopoietic stem and progenitor cells (CD34+ cells) are highly dependent on Mcl-1 for survival and are therefore very sensitive to its inhibition.[1] In contrast, mature hematopoietic cells (CD34- cells) are significantly less sensitive and can survive even at high doses of Mcl-1 inhibitors.[1]
Q4: Can hematopoietic toxicity be mitigated when using Mcl-1 inhibitors?
A4: Yes, several strategies are being explored to mitigate hematopoietic toxicity. One promising approach is the use of combination therapies. Combining Mcl-1 inhibitors with other anti-cancer agents may allow for lower, more tolerable doses of the Mcl-1 inhibitor while still achieving a therapeutic effect.[2][7] For example, combining Mcl-1 inhibitors with BCL-2 inhibitors like venetoclax has shown synergistic effects in killing cancer cells, which could potentially allow for dose reduction.[8][9][10] Another strategy involves intermittent dosing schedules to allow for hematopoietic recovery between treatments.
Troubleshooting Guide
Issue 1: Significant decrease in hematopoietic stem and progenitor cell (HSPC) viability in my in vitro culture after treatment with an Mcl-1 inhibitor.
-
Possible Cause: This is an expected on-target effect of Mcl-1 inhibitors, as HSPCs are highly dependent on Mcl-1 for survival.[1]
-
Troubleshooting Steps:
-
Confirm Inhibitor Potency: Ensure the inhibitor is active and used at the correct concentration. Run a dose-response curve to determine the IC50 in your specific cell type.
-
Assess Apoptosis: Use assays like Annexin V/PI staining to confirm that the decrease in viability is due to apoptosis.
-
Evaluate Downstream Markers: Check for cleavage of caspase-3 and PARP to confirm the activation of the apoptotic pathway.
-
Consider a Different Cell Source: If possible, compare the effects on HSPCs from different sources (e.g., cord blood, bone marrow) to rule out source-specific sensitivities.[4]
-
Issue 2: My in vivo mouse model shows severe pancytopenia after administration of an Mcl-1 inhibitor.
-
Possible Cause: This is a known in vivo consequence of Mcl-1 inhibition due to the depletion of hematopoietic progenitors.[6]
-
Troubleshooting Steps:
-
Monitor Blood Counts: Perform regular complete blood counts (CBCs) to monitor the kinetics of pancytopenia.
-
Analyze Bone Marrow: Harvest bone marrow to assess the number and phenotype of hematopoietic stem and progenitor cells (HSPCs) using flow cytometry. Look for a reduction in LSK (Lin-Sca-1+c-Kit+) cells.
-
Adjust Dosing Regimen: Consider reducing the dose or implementing an intermittent dosing schedule to allow for hematopoietic recovery.
-
Supportive Care: In preclinical models, supportive care measures such as growth factor support (e.g., G-CSF) could be considered to promote hematopoietic recovery, although this may also have confounding effects on your experiment.
-
Issue 3: I am not observing the expected synergistic killing of cancer cells when combining an Mcl-1 inhibitor with another agent, but I am seeing significant hematopoietic toxicity.
-
Possible Cause: The combination may be more toxic to the hematopoietic system than to the cancer cells at the tested concentrations.
-
Troubleshooting Steps:
-
In Vitro Synergy Matrix: Perform a synergy experiment using a matrix of different concentrations of both drugs on your cancer cell line and on primary hematopoietic progenitor cells to identify a therapeutic window where cancer cell killing is maximized and toxicity to HSPCs is minimized.
-
Sequence of Administration: In vivo, the sequence of drug administration can be critical. Experiment with administering the drugs sequentially versus concurrently.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the drug levels in plasma and tumor tissue to ensure adequate exposure. Correlate drug exposure with a pharmacodynamic marker of Mcl-1 inhibition (e.g., target engagement assay).
-
Data Presentation
Table 1: In Vitro Effects of Mcl-1 Inhibitor S63845 on Hematopoietic Cells
| Cell Type | Assay | Concentration of S63845 | Observation | Reference |
| Cord Blood CD34+ HSPCs | Apoptosis (Annexin V) | 0.1 µM | Significant increase in apoptosis | [1] |
| Cord Blood CD34+ HSPCs | Colony Formation | 0.1 µM | Severe reduction in colony formation | [1] |
| Mature CD34- Blood Cells | Apoptosis (Annexin V) | Up to 10 µM | No significant apoptosis induced | [1] |
Table 2: In Vivo Hematopoietic Effects of Mcl-1 Inhibitor S63845 in Mice
| Parameter | Treatment Group | Day 7 Post-Treatment | Day 22 Post-Treatment | Reference |
| Peripheral Blood | ||||
| White Blood Cells | S63845 (50 mg/kg) | Decreased | Returned to normal | [6] |
| Red Blood Cells | S63845 (50 mg/kg) | Decreased | Returned to normal | [6] |
| Platelets | S63845 (50 mg/kg) | Decreased | Returned to normal | [6] |
| Bone Marrow | ||||
| LSK cells (HSPCs) | S63845 (50 mg/kg) | Decreased | Returned to normal | [6] |
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Cell (CFC) Assay for Hematopoietic Progenitors
-
Cell Preparation: Isolate CD34+ hematopoietic stem and progenitor cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).
-
Treatment: Resuspend the CD34+ cells in a suitable culture medium and treat with the Mcl-1 inhibitor at various concentrations (e.g., 0.01, 0.1, 1 µM) or a vehicle control for 24 hours.
-
Plating: After treatment, wash the cells and plate them in a methylcellulose-based medium (e.g., MethoCult™) at a density of 1,000 cells/plate.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, count the number of colonies (BFU-E, CFU-GM, and CFU-GEMM) under a microscope.
-
Data Analysis: Express the results as the number of colonies per 1,000 cells plated and compare the treated groups to the vehicle control.
Protocol 2: Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs) in Mice
-
Sample Collection: Euthanize mice and flush the bone marrow from the femurs and tibias with FACS buffer (PBS with 2% FBS).
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Staining: Stain the bone marrow cells with a cocktail of fluorescently labeled antibodies against lineage markers (e.g., CD3e, CD4, CD8, B220, Gr-1, Mac-1, Ter119), stem cell markers (c-Kit, Sca-1), and progenitor markers (CD34, Flt3).
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the Lineage-negative population, and then identify the LSK (Lin-Sca-1+c-Kit+) population, which contains hematopoietic stem cells. Further, subdivide this population into long-term HSCs (LT-HSCs), short-term HSCs (ST-HSCs), and multipotent progenitors (MPPs) based on CD34 and Flt3 expression.[6]
Visualizations
Caption: Mechanism of Mcl-1 inhibitor-induced apoptosis.
Caption: Workflow for assessing hematopoietic toxicity in vivo.
Caption: Troubleshooting logic for in vivo hematopoietic toxicity.
References
- 1. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 6. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Mcl-1 inhibitor 17 degradation in cell culture
Welcome to the technical support center for Mcl-1 Inhibitor 17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Mcl-1 and why is it a therapeutic target?
Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It plays a crucial role in cell survival by preventing the activation of pro-apoptotic proteins like BAX and BAK.[1][3][4] In many cancers, Mcl-1 is overexpressed, contributing to tumor progression and resistance to chemotherapy.[2][5][6] Therefore, inhibiting Mcl-1 is a promising therapeutic strategy to induce apoptosis in cancer cells.[2][4]
Q2: I've observed that treatment with this compound leads to an increase in total Mcl-1 protein levels. Is this expected?
This is a known phenomenon for some Mcl-1 inhibitors.[7][8] This paradoxical increase in Mcl-1 protein stability can be a result of the inhibitor disrupting the interaction between Mcl-1 and proteins that target it for degradation, such as the E3 ubiquitin ligase Mule.[7][8] The inhibitor binding to Mcl-1 can shield it from the cellular machinery that would normally lead to its ubiquitination and subsequent proteasomal degradation.[7][8][9]
Q3: What are the primary mechanisms of Mcl-1 protein degradation?
Mcl-1 is a short-lived protein with a rapid turnover rate.[1][5][7][8] Its degradation is primarily mediated by the ubiquitin-proteasome system.[7][8][10][11] This process is tightly regulated by:
-
Phosphorylation: Kinases such as GSK3 and JNK can phosphorylate Mcl-1, creating a phosphodegron that is recognized by E3 ubiquitin ligases.[10][12][13]
-
Ubiquitination: E3 ligases like Mule, Trim17, and β-TrCP attach ubiquitin chains to Mcl-1, marking it for degradation by the proteasome.[7][8][10][11]
-
Deubiquitination: Deubiquitinases (DUBs) such as USP9x can remove ubiquitin chains, thereby stabilizing Mcl-1.[7][8][9]
Q4: What factors in my cell culture setup could contribute to the degradation of this compound itself?
The stability of a small molecule inhibitor in cell culture can be influenced by several factors:
-
Media Components: Certain components in cell culture media, such as cysteine and some metal ions, can impact the stability of small molecules.[14][15]
-
pH and Temperature: Fluctuations in pH and temperature can affect the chemical stability of the compound.[16]
-
Cellular Metabolism: Cells can metabolize the inhibitor, leading to its inactivation or degradation.
-
Serum Proteins: If using serum, the inhibitor may bind to serum proteins, affecting its free concentration and stability.[2]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of this compound activity over time.
This could be due to the degradation of the inhibitor in the cell culture medium.
Troubleshooting Steps:
-
Assess Compound Stability in Media: Perform a stability assay of this compound in your specific cell culture medium without cells.
-
Optimize Storage and Handling: Ensure the inhibitor is stored correctly in a suitable solvent and protected from light if it is light-sensitive. Prepare fresh dilutions for each experiment.
-
Consider Serum-Free Media: If feasible for your cell line, test the inhibitor's efficacy in serum-free or reduced-serum conditions to minimize protein binding and potential degradation by serum components.
-
Replenish the Inhibitor: For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared inhibitor-containing media at regular intervals.
Issue 2: Higher than expected Mcl-1 protein levels after treatment.
As mentioned in the FAQs, this can be an on-target effect of the inhibitor.
Troubleshooting Steps:
-
Confirm Apoptosis Induction: Despite the increase in total Mcl-1, the inhibitor should still induce apoptosis by preventing Mcl-1 from binding to pro-apoptotic partners.[5] Assess markers of apoptosis such as cleaved PARP or caspase-3 activation.
-
Titrate the Inhibitor Concentration: Determine the optimal concentration of this compound that induces apoptosis without causing excessive Mcl-1 protein accumulation that might lead to off-target effects.
-
Investigate Downstream Signaling: Analyze the dissociation of pro-apoptotic proteins like BAK and NOXA from Mcl-1, which is a key indicator of inhibitor activity.[5][9]
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media
| Media Type | Temperature (°C) | Time (hours) | % Remaining Inhibitor |
| DMEM + 10% FBS | 37 | 0 | 100 |
| 24 | 85 | ||
| 48 | 65 | ||
| RPMI + 10% FBS | 37 | 0 | 100 |
| 24 | 90 | ||
| 48 | 75 | ||
| Serum-Free Medium | 37 | 0 | 100 |
| 24 | 98 | ||
| 48 | 95 |
Table 2: Effect of this compound on Mcl-1 Protein Levels and Apoptosis
| Concentration (nM) | Mcl-1 Protein Level (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| 10 | 1.2 | 1.5 |
| 50 | 1.8 | 4.2 |
| 100 | 2.5 | 8.1 |
| 500 | 3.1 | 8.5 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM, RPMI) with and without serum
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Aliquot the solution into multiple sterile tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one tube and store it at -80°C until analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
Protocol 2: Western Blot for Mcl-1 and Apoptosis Markers
Objective: To measure the levels of Mcl-1 protein and markers of apoptosis after treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mcl-1 protein degradation and stabilization pathway.
Caption: Workflow for assessing inhibitor stability in media.
Caption: Troubleshooting decision tree for Mcl-1 inhibitor experiments.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellculturecompany.com [cellculturecompany.com]
Validation & Comparative
A Comparative Efficacy Analysis of Mcl-1 Inhibitor 17 and Other BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Mcl-1 inhibitor 17 against other prominent BH3 mimetics, including the Mcl-1 selective inhibitors S63845 and AMG-176, the Bcl-2 selective inhibitor Venetoclax, and the dual Bcl-2/Bcl-xL inhibitor Navitoclax. The information is compiled from various preclinical studies to offer a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Introduction to BH3 Mimetics and the Role of Mcl-1
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members. In many cancers, this balance is disrupted by the overexpression of pro-survival proteins like Mcl-1, Bcl-2, and Bcl-xL, leading to evasion of apoptosis and therapeutic resistance. BH3 mimetics are a class of small molecules designed to restore apoptotic sensitivity by binding to the BH3 domain of these pro-survival proteins, thereby unleashing pro-apoptotic effector proteins like BAX and BAK.
Myeloid cell leukemia-1 (Mcl-1) is a critical survival factor in a range of hematological and solid tumors, and its inhibition has become a key therapeutic strategy. This guide focuses on this compound (also referred to as Compound 25 in some literature), a potent and selective Mcl-1 inhibitor, and compares its efficacy with other well-characterized BH3 mimetics.
Comparative Efficacy Data
The following tables summarize the binding affinities and cellular activities of this compound and other selected BH3 mimetics. Data has been compiled from multiple sources and assay methods are noted where available.
Table 1: Comparative Binding Affinity of BH3 Mimetics to Bcl-2 Family Proteins
| Compound | Target(s) | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w | Bfl-1/A1 | Assay Method |
| This compound | Mcl-1 | Kᵢ < 0.08 nM | - | - | - | - | Not Specified |
| S63845 | Mcl-1 | Kᵢ < 1.2 nM | >10,000 nM | >10,000 nM | - | - | TR-FRET |
| AMG-176 | Mcl-1 | Kᵢ = 0.13 nM | >10,000 nM | >10,000 nM | - | - | Not Specified |
| Venetoclax (ABT-199) | Bcl-2 | >4400 nM | Kᵢ < 0.01 nM | 48 nM | 33 nM | >4400 nM | TR-FRET |
| Navitoclax (ABT-263) | Bcl-2/Bcl-xL | >1000 nM | Kᵢ ≤ 1 nM | Kᵢ ≤ 1 nM | Kᵢ ≤ 1 nM | >1000 nM | TR-FRET |
Table 2: Comparative In Vitro Cellular Activity of BH3 Mimetics
| Compound | Cell Line | Cancer Type | GI₅₀ / IC₅₀ / EC₅₀ |
| This compound | H929 | Multiple Myeloma | GI₅₀ = 39 nM |
| A427 | Lung Cancer | GI₅₀ = 105 nM | |
| S63845 | H929 | Multiple Myeloma | IC₅₀ < 0.1 µM |
| MOLM-13 | Acute Myeloid Leukemia | EC₅₀ < 0.01 µM | |
| MV4-11 | Acute Myeloid Leukemia | EC₅₀ < 0.01 µM | |
| AMG-176 | OPM-2 | Multiple Myeloma | IC₅₀ = 1.6 nM |
| MOLM-13 | Acute Myeloid Leukemia | IC₅₀ = 3.1 nM | |
| Venetoclax | RS4;11 | Acute Lymphoblastic Leukemia | EC₅₀ < 0.001 µM |
| MOLM-13 | Acute Myeloid Leukemia | EC₅₀ ~ 1 µM | |
| Navitoclax | H146 | Small Cell Lung Cancer | EC₅₀ ~ 0.1 µM |
Note: GI₅₀ (50% growth inhibition), IC₅₀ (50% inhibitory concentration), and EC₅₀ (50% effective concentration) are measures of a drug's potency in inhibiting cellular processes. These values are highly dependent on the cell line and assay conditions.
Table 3: Comparative In Vivo Efficacy of BH3 Mimetics in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| This compound | A427 (Lung Cancer) | 40 mg/kg, every 14 days | Significant TGI |
| S63845 | H929 (Multiple Myeloma) | 25 mg/kg, i.v. daily | 103% TGI (regression)[1] |
| AMO1 (Multiple Myeloma) | 25 mg/kg, i.v. daily | 114% TGI (regression)[1] | |
| AMG-176 | MOLM-13 (AML) | 100 mg/kg, p.o. daily | Tumor Regression |
| Venetoclax + S63845 | Synovial Sarcoma PDX | V: 100mg/kg p.o. daily; S: 25mg/kg i.v. daily (wks 1&3) | Tumor Regression[2] |
| Navitoclax | SCLC Xenografts | 100 mg/kg, p.o. daily | Tumor Regression[3] |
Note: TGI (Tumor Growth Inhibition), i.v. (intravenous), p.o. (oral), PDX (Patient-Derived Xenograft). Efficacy is model-dependent.
Signaling Pathways and Experimental Workflows
BCL-2 Family Apoptotic Signaling Pathway
The following diagram illustrates the central role of the Bcl-2 family proteins in regulating apoptosis and the mechanism of action of BH3 mimetics.
Caption: BCL-2 family signaling pathway and BH3 mimetic intervention.
Experimental Workflow for Efficacy Assessment
This diagram outlines a typical workflow for evaluating the efficacy of BH3 mimetics in preclinical studies.
Caption: Preclinical workflow for BH3 mimetic efficacy evaluation.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
This protocol is a generalized method for determining the binding affinity of BH3 mimetics to Bcl-2 family proteins.
Objective: To quantify the binding affinity (Kᵢ or Kₔ) of a test compound by measuring the disruption of the interaction between a fluorescently labeled BH3 peptide and a recombinant Bcl-2 family protein.
Materials:
-
Recombinant His-tagged Bcl-2 family protein (e.g., Mcl-1, Bcl-2, Bcl-xL).
-
Biotinylated BH3 peptide (e.g., BIM, BID).
-
Terbium (Tb)-labeled anti-His antibody (Donor).
-
Streptavidin-d2 or similar fluorophore (Acceptor).
-
Test compounds (BH3 mimetics) at various concentrations.
-
Assay buffer (e.g., PBS, 0.05% BSA).
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of the Bcl-2 protein, BH3 peptide, donor, and acceptor fluorophores in assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add the test compound or vehicle (DMSO) control. b. Add the recombinant His-tagged Bcl-2 family protein. c. Add the biotinylated BH3 peptide. d. Add the Tb-labeled anti-His antibody and Streptavidin-d2. e. The final volume in each well is typically 20 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: a. Read the plate on a TR-FRET-compatible reader. b. Excite the Terbium donor at ~340 nm. c. Measure emission at two wavelengths: ~620 nm (Terbium) and ~665 nm (Acceptor).
-
Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). b. Plot the TR-FRET ratio against the log of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀. d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, if the Kₔ of the peptide-protein interaction is known.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining the number of viable cells in culture based on the quantification of ATP.
Objective: To measure the cytotoxicity (IC₅₀) of BH3 mimetics on cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compounds (BH3 mimetics) at various concentrations.
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: a. Harvest and count cells. b. Seed the cells in an opaque-walled multiwell plate at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of culture medium. c. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare serial dilutions of the BH3 mimetics in culture medium. b. Add the diluted compounds or vehicle control to the appropriate wells. c. Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Measurement: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (from wells with medium only). b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the log of the compound concentration. d. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound demonstrates high potency and selectivity for Mcl-1, with a binding affinity in the sub-nanomolar range and significant anti-proliferative activity in Mcl-1-dependent cancer cell lines. Its efficacy is comparable to other leading Mcl-1 inhibitors like S63845 and AMG-176.
The comparative data underscores the importance of a targeted approach in cancer therapy. While Mcl-1 inhibitors show strong efficacy in Mcl-1-dependent tumors, Bcl-2 inhibitors like Venetoclax are more effective in Bcl-2-dependent malignancies. The dual inhibitor Navitoclax offers broader activity but may also have a different toxicity profile due to its inhibition of Bcl-xL.
The choice of a BH3 mimetic for therapeutic development or basic research should be guided by the specific dependencies of the cancer model under investigation. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and other emerging BH3 mimetics. The potent in vivo activity of this compound, particularly in solid tumor models, warrants further investigation into its clinical potential.
References
- 1. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: Mcl-1 Inhibition with Standard Chemotherapy
A Comparative Guide to the Preclinical Efficacy of S63845 in Combination Therapies
The selective inhibition of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein, represents a promising strategy in cancer therapy. Overexpression of Mcl-1 is a common mechanism of resistance to traditional chemotherapy. The potent and selective Mcl-1 inhibitor, S63845, has demonstrated significant synergistic anti-tumor activity when combined with standard chemotherapeutic agents across a range of cancer types in preclinical models. This guide provides a comparative overview of the synergistic effects, outlines the underlying mechanisms, and details the experimental protocols used to evaluate these combinations.
Quantitative Synergy Analysis
The synergistic effect of combining S63845 with standard chemotherapy agents has been quantified in various cancer cell lines. The Combination Index (CI), where CI < 1 indicates synergy, is a common metric used.
| Cancer Type | Cell Line | Combination Agent | Key Findings |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468, BT-549 | Cisplatin | Synergistic induction of apoptosis and decreased proliferation.[1] Combination of 100 nM cisplatin and 30 nM S63845 led to a significant increase in early apoptotic cells (33.8%) compared to single agents.[2] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, HS578T | Paclitaxel, Doxorubicin | S63845 sensitized cells with low glutamine synthetase to paclitaxel and doxorubicin, showing a synergistic effect.[3] |
| HER2-Amplified Breast Cancer | BT-474, SK-BR-3 | Trastuzumab, Lapatinib | S63845 displayed synergistic activity with HER2-targeted therapies.[4] |
| Acute Myeloid Leukemia (AML) | MOLM-14, OCI-AML2 | Venetoclax | Strong synergy observed, with the combination proving effective even in venetoclax-resistant cells.[5][6] |
| Chronic Myeloid Leukemia (CML) | K562, LAMA84 | Imatinib, Nilotinib, Dasatinib | Strong synergistic anti-viability and pro-apoptotic effects on CML cell lines and patient-derived CD34+ cells.[7] |
Mechanism of Synergy
Chemotherapeutic agents often induce cellular stress and DNA damage, which primes cancer cells for apoptosis by upregulating pro-apoptotic BH3-only proteins like NOXA and PUMA.[8][9] These proteins can neutralize anti-apoptotic proteins. However, cancer cells can evade this by overexpressing Mcl-1.
S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[9][10] This frees BAK and BAX to trigger the mitochondrial apoptotic pathway, leading to caspase activation and cell death.[10][11] The combination of chemotherapy-induced stress and direct Mcl-1 inhibition creates a potent synergistic effect, pushing the cancer cells over the apoptotic threshold.
dot
References
- 1. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of tyrosine kinase inhibitors and the MCL1 inhibitor S63845 exerts synergistic antitumorigenic effects on CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 10. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
Validating Mcl-1 Inhibitor Specificity: A Comparative Guide Using CRISPR-Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
The development of specific and potent inhibitors targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) is a promising avenue in cancer therapy. A critical step in the preclinical validation of these inhibitors is to unequivocally demonstrate their on-target specificity. The use of CRISPR-Cas9 technology to generate Mcl-1 knockout (KO) cell lines provides a definitive model to assess inhibitor efficacy and off-target effects. This guide compares the performance of prominent Mcl-1 inhibitors in the context of Mcl-1 proficient versus deficient cellular backgrounds, supported by experimental data and detailed protocols.
Data Presentation: Inhibitor Performance in Wild-Type vs. Mcl-1 KO Cells
The following tables summarize the quantitative data on the specificity and potency of key Mcl-1 inhibitors. The comparison of inhibitor activity in wild-type (WT) versus Mcl-1 knockout (KO) cells is a crucial indicator of on-target activity. A significant loss of activity in KO cells is a strong validation of the inhibitor's specificity for Mcl-1.
| Inhibitor | Target | Binding Affinity (Ki) | Cell-Based Potency (IC50/EC50) | Reference |
| S63845 | Mcl-1 | <1.2 nM | Potent low nM activity in Mcl-1 dependent cells | [1] |
| AMG-176 | Mcl-1 | 0.06 nM | Potent activity in hematologic cancer models | [2] |
| AZD5991 | Mcl-1 | 0.2 nM | Low nM activity in myeloma and AML cells | [3][4] |
Table 1: Potency and Selectivity of Mcl-1 Inhibitors. This table outlines the binding affinity and cellular potency of selected Mcl-1 inhibitors.
| Cell Line | Genotype | Inhibitor | Effect on Cell Viability/Apoptosis | Conclusion on Specificity | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type | S63845 | Dose-responsive suppression of cell growth | - | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Mcl-1 -/- | S63845 | No effect on cell growth | Confirms S63845 specificity for Mcl-1 | [5] |
| KMS-12-PE | Wild-Type | (Sa)-12 and (Sa)-21b | Caspase 3/7 activation | - | [6] |
| KMS-12-PE | Mcl-1 KO | (Sa)-12 and (Sa)-21b | No caspase activation | Confirms inhibitor dependency on Mcl-1 | [6] |
Table 2: Comparison of Mcl-1 Inhibitor Activity in Wild-Type vs. Mcl-1 Knockout Cells. This table presents experimental data demonstrating the Mcl-1 dependent activity of specific inhibitors. The lack of effect in Mcl-1 KO cells is a strong indicator of on-target specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
CRISPR-Cas9 Mediated Knockout of Mcl-1
This protocol outlines the general steps for generating Mcl-1 knockout cancer cell lines using CRISPR-Cas9.
1. Guide RNA (gRNA) Design and Synthesis:
-
Design two to four gRNAs targeting an early exon of the MCL1 gene using a publicly available design tool.
-
Synthesize the gRNAs or clone them into a suitable expression vector.
2. Cas9 and gRNA Delivery:
-
Co-transfect the gRNA expression vector(s) and a Cas9 nuclease expression vector into the target cancer cell line using a suitable transfection reagent.
-
Alternatively, deliver Cas9 protein and synthetic gRNAs as a ribonucleoprotein (RNP) complex.
3. Single-Cell Cloning:
-
Two to three days post-transfection, isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter is co-expressed.
4. Clone Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for Mcl-1 knockout by immunoblotting to confirm the absence of Mcl-1 protein.
-
Verify the genomic edit by Sanger sequencing of the targeted locus.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the Mcl-1 inhibitor. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis.
1. Cell Treatment:
-
Treat cells with the Mcl-1 inhibitor at various concentrations for the desired time. Include positive and negative controls.
2. Cell Harvesting:
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
3. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubate in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1's role in the intrinsic apoptosis pathway.
Experimental Workflow for Validating Mcl-1 Inhibitor Specificity
Caption: Workflow for Mcl-1 inhibitor specificity validation.
Logical Relationship of Mcl-1 Inhibition and Apoptosis Induction
Caption: Logic of using Mcl-1 KO to confirm inhibitor specificity.
References
- 1. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Dual Targeting of Mcl-1 and Bcl-xL: A Synergistic Approach to Overcome Cancer Resistance
A Comparison Guide for Researchers
The therapeutic strategy of combining a Myeloid Cell Leukemia-1 (Mcl-1) inhibitor with a B-cell lymphoma-extra large (Bcl-xL) inhibitor is emerging as a powerful approach to induce cancer cell death, particularly in tumors that have developed resistance to single-agent therapies. This guide provides a comprehensive comparison of this combination therapy, featuring the potent Mcl-1 inhibitor 17, and outlines supporting experimental data and protocols for researchers in drug development.
Rationale for Combination Therapy
Mcl-1 and Bcl-xL are key anti-apoptotic proteins of the Bcl-2 family that prevent programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][2] In many cancers, the overexpression of these proteins is a common survival mechanism.[3] However, the inhibition of a single anti-apoptotic protein can lead to the upregulation of others, resulting in therapeutic resistance. For instance, the inhibition of Bcl-xL can cause an increase in Mcl-1 levels, rendering the treatment ineffective.[4] By simultaneously inhibiting both Mcl-1 and Bcl-xL, this compensatory mechanism can be overcome, leading to a synergistic induction of apoptosis.[5][6]
Featured Inhibitor: this compound
This compound (also known as Mcl-1-IN-17 or Compound 25) is a highly potent and orally active Mcl-1 inhibitor with a Ki value of less than 0.08 nM. It has demonstrated significant antiproliferative activity in various cancer cell lines, including H929 multiple myeloma cells and A427 lung cancer cells. While specific studies on the combination of this compound with a Bcl-xL inhibitor are limited, its high potency makes it a prime candidate for such combination therapies. This guide will, therefore, draw upon data from preclinical studies of other well-characterized Mcl-1 and Bcl-xL inhibitor combinations to illustrate the potential of this therapeutic strategy.
Performance Comparison with Alternative Combination Therapies
The synergistic effect of co-inhibiting Mcl-1 and Bcl-xL has been demonstrated in various cancer models. Below are data from preclinical studies using combinations of other Mcl-1 and Bcl-xL inhibitors, which provide a benchmark for the potential efficacy of a combination involving this compound.
In Vitro Synergistic Cell Death
The combination of Mcl-1 and Bcl-xL inhibitors has been shown to synergistically reduce cell viability and induce apoptosis in a variety of cancer cell lines.
| Mcl-1 Inhibitor | Bcl-xL Inhibitor | Cancer Type | Key Findings | Reference |
| S63845 | Navitoclax (ABT-263) | Melanoma | Significantly reduced cell viability and increased apoptosis compared to single agents. The combination was highly synergistic at sub-micromolar doses. | [7] |
| AZD5991 | A-1155463 | Diffuse Mesothelioma | Synergistically reduced cell viability and increased apoptosis. The combination of low doses of both inhibitors with cisplatin significantly increased apoptosis. | [8][9] |
| S63845 | ABT-737 | Acute Myeloid Leukemia (AML) | Resulted in more effective cell killing compared to single-agent treatment, with a strong synergistic interaction. | [10] |
In Vivo Efficacy
Preclinical studies in animal models have also demonstrated the potent anti-tumor activity of this combination therapy.
| Mcl-1 Inhibitor | Bcl-xL Inhibitor | Cancer Model | Key Findings | Reference |
| S63845 | Navitoclax (ABT-263) / A-1331852 | Melanoma Xenograft | Significantly inhibited tumor growth compared to control or single-drug treatment, with no significant weight loss in mice. | [7] |
| AZD5991 | A-1155463 | Diffuse Mesothelioma Patient-Derived Xenograft (PDX) | The combination of low doses of both inhibitors with cisplatin led to a significant reduction in tumor size and improved survival. | [11] |
Signaling Pathway and Experimental Workflow
The co-inhibition of Mcl-1 and Bcl-xL triggers the intrinsic apoptotic pathway. The following diagrams illustrate the signaling cascade and a general workflow for evaluating this combination therapy.
References
- 1. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Targeting BCL-xL with MCL-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Mcl-1 Inhibitors in Cross-Resistance Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different classes of Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, with a focus on cross-resistance mechanisms. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancer cells and a key mediator of resistance to various cancer therapies.[1] The development of Mcl-1 specific inhibitors has been a significant focus in oncology drug discovery. However, as with many targeted therapies, both intrinsic and acquired resistance can limit their clinical efficacy.[2] This guide delves into the cross-resistance profiles of different classes of Mcl-1 inhibitors, providing a framework for understanding and potentially overcoming these challenges.
Performance of Mcl-1 Inhibitors in Sensitive and Resistant Cell Lines
The efficacy of Mcl-1 inhibitors is often determined by the intrinsic dependency of cancer cells on Mcl-1 for survival. However, resistance can emerge through various mechanisms, including the upregulation of Mcl-1 itself or other anti-apoptotic proteins like Bcl-xL.[3][4] The following tables summarize the in vitro activity of several key Mcl-1 inhibitors against both sensitive and resistant cancer cell lines. A higher IC50 value is indicative of greater resistance.[5][6]
| Inhibitor | Class | Cancer Type | Sensitive Cell Line | IC50 (µM) | Resistant Cell Line | IC50 (µM) | Key Resistance Mechanism | Reference(s) |
| S63845 | Non-covalent | Multiple Myeloma | H929 | <0.1 | S63845-Resistant H929 | >1 | Upregulation of Bcl-xL | [7][8] |
| Triple-Negative Breast Cancer | BT20 | ~0.1 | HCC1937 | >10 | High expression of AXL, ETS1, IL6, EFEMP1 | [9] | ||
| A-1210477 | Non-covalent | Acute Myeloid Leukemia (AML) | MOLM-13 | ~1-5 | OCI-AML3 (intrinsically resistant) | >10 | High basal Mcl-1 expression | [10][11] |
| AMG-176 | Non-covalent | B-cell Lymphoma | DHL, BL cell lines | Dose-dependent apoptosis | Not specified | Not specified | Baseline Mcl-1 not predictive; synergy with venetoclax | [12] |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | 0.1-0.3 (24h) | Not specified | Not specified | IGHV unmutated status, high Mcl-1 associated with lower cell death | [13] | ||
| UMI-77 | Non-covalent | Pancreatic Cancer | BxPC-3 | ~5.5 | MiaPaCa | >10 | Low Mcl-1, high Bcl-xL expression | [14] |
Table 1: Comparative in vitro Efficacy of Mcl-1 Inhibitors. This table highlights the differential sensitivity of various cancer cell lines to specific Mcl-1 inhibitors and the associated mechanisms of resistance.
Experimental Protocols
Understanding the methodologies used to generate and characterize resistant cell lines is crucial for interpreting cross-resistance studies.
Generation of Mcl-1 Inhibitor-Resistant Cell Lines
A common method for developing acquired resistance is through continuous, long-term exposure of a sensitive cancer cell line to an Mcl-1 inhibitor.[15][16]
Protocol for Generating S63845-Resistant Cell Lines:
-
Initial Culture: Culture the parental sensitive cell line (e.g., H929 multiple myeloma cells) in standard growth medium.
-
Dose Escalation: Begin by exposing the cells to a low concentration of S63845 (e.g., starting at the IC20).
-
Stepwise Increase: Gradually increase the concentration of S63845 in the culture medium over several months as the cells adapt and resume proliferation.
-
Selection of Resistant Clones: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., >1 µM), isolate and expand single-cell clones to ensure a homogenous resistant population.
-
Characterization: Confirm the resistant phenotype by performing cell viability assays and comparing the IC50 value to the parental cell line. Analyze the expression levels of Mcl-1 and other Bcl-2 family proteins via Western blot to identify potential resistance mechanisms.[4]
Assessment of Cell Viability and Apoptosis
Multiple assays are employed to quantify the cytotoxic and pro-apoptotic effects of Mcl-1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor(s) for a specified duration (e.g., 48-72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[17]
Apoptosis Assay (Annexin V and Propidium Iodide Staining):
-
Treatment: Treat cells with the Mcl-1 inhibitor(s) for the desired time.
-
Staining: Harvest the cells and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[17]
Signaling Pathways and Mechanisms of Cross-Resistance
Mcl-1 is a central node in the intrinsic apoptosis pathway. It sequesters the pro-apoptotic proteins BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[18] Mcl-1 inhibitors act as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 and displacing these pro-apoptotic partners.[3]
Cross-resistance between different classes of Mcl-1 inhibitors can occur, although the mechanisms are still under active investigation.
-
Upregulation of Other Anti-Apoptotic Proteins: A common mechanism of resistance to a specific Mcl-1 inhibitor is the compensatory upregulation of other Bcl-2 family members, such as Bcl-xL.[3][19] This can confer resistance to other non-covalent Mcl-1 inhibitors that do not target these alternative survival proteins.
-
Alterations in the Mcl-1 Binding Pocket: While less common, mutations in the BH3-binding groove of Mcl-1 could potentially lead to resistance to non-covalent inhibitors. Covalent inhibitors, which form a permanent bond with a specific residue in or near the binding pocket, might be less susceptible to certain mutations but could be affected by others that alter the accessibility of the target residue.[20][21]
-
Allosteric Inhibition: Some inhibitors may bind to sites on Mcl-1 other than the BH3 groove, inducing conformational changes that prevent its anti-apoptotic function.[22] Cross-resistance between allosteric and orthosteric (BH3-mimetic) inhibitors would depend on whether the resistance mechanism affects both modes of inhibition.
References
- 1. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Close encounter of the covalent kind: Inhibiting MCL1’s proapoptotic activity with covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric Inhibition of Anti-Apoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Mcl-1 Inhibitor 17
Researchers and laboratory personnel handling Mcl-1 inhibitor 17 must adhere to stringent disposal procedures to ensure personal safety and environmental protection. As a potent, cell-permeable compound designed to induce apoptosis, this compound should be treated as a hazardous and potentially cytotoxic substance.[1] The following guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.
Disposal of Unused or Waste this compound (Solid and Solutions)
Unused or expired solid this compound, as well as any solutions containing the inhibitor, must be disposed of as hazardous chemical waste.
Step 1: Container Labeling
-
Obtain a designated hazardous waste container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solutions or a securely sealed container for solids).
-
The container must be clearly labeled with the words "Hazardous Waste".[2]
-
The label must also include the full chemical name ("this compound"), the quantity of the waste, the date of waste generation, the place of origin (e.g., lab room number), and the Principal Investigator's name and contact information.[2]
Step 2: Waste Collection
-
Carefully transfer the waste this compound into the labeled hazardous waste container.
-
For solutions, use a funnel to avoid spills. For solid waste, ensure the container is properly sealed to prevent dust from escaping.
-
Do not mix this compound waste with other incompatible chemical waste streams.[3] It is best practice to keep it in its own designated waste container.
Step 3: Storage
-
Keep the hazardous waste container sealed at all times, except when adding waste.[3]
-
Store the container in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of waste generation and away from heat, ignition sources, and high-traffic areas.[3][4]
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) office.[4][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[5]
Disposal of Contaminated Labware
Any labware, such as pipette tips, centrifuge tubes, and glassware, that has come into direct contact with this compound is considered contaminated and must be disposed of as hazardous waste.
Step 1: Segregation
-
Segregate contaminated solid waste from regular laboratory trash.
-
Use a designated, leak-proof container lined with a heavy-duty plastic bag for collecting contaminated solid waste.
Step 2: Labeling
-
Clearly label the container as "Hazardous Waste" and list the contaminant ("this compound").
Step 3: Disposal of Empty Chemical Containers
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the inhibitor is soluble) before it can be disposed of as non-hazardous waste.[6]
-
Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste. [3] Subsequent rinseates may also need to be collected depending on institutional policy and the toxicity of the compound.[3]
-
After triple-rinsing and air-drying, the chemical label on the empty container must be defaced or removed before placing it in the appropriate recycling or trash receptacle.[3][5]
Spill and Decontamination Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. Access your laboratory's chemical spill kit and follow your institution's established spill response procedures. For a small spill of this compound:
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material from the spill kit.
-
Carefully collect the absorbent material and any contaminated debris, placing it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in Lab | Typically should not exceed 10 gallons. | [3] |
| Maximum Acutely Toxic Waste (P-list) Volume | 1 quart of liquid or 1 kilogram of solid. | [4] |
| Stock Solution Stability | Stock solutions are stable for up to 6 months at -20°C. | [7] |
| Storage of Unopened Containers | Should be disposed of within one year. | [5] |
| Storage of Opened Containers | Should be disposed of within 6 months. | [5] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Mcl-1 Inhibitor II - CAS 315698-17-0 - Calbiochem | 508053 [merckmillipore.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Mcl-1 Inhibitor 17
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Mcl-1 Inhibitor 17, a potent compound for cancer research. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein, and its inhibition is a promising avenue for cancer therapy.[1] this compound is a small molecule compound designed for this purpose.[2] However, as with many potent research compounds, it presents potential hazards that necessitate stringent safety measures. A significant concern with the broader class of Mcl-1 inhibitors is the potential for cardiotoxicity, which has been observed in clinical studies of other Mcl-1 inhibitors.[3][4][5] Therefore, minimizing exposure is paramount.
Key Compound Information
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from vendor and research sources.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 892250-00-9 | [2] |
| Molecular Formula | C27H25FN4O2 | [2] |
| Molecular Weight | 456.51 g/mol | |
| Primary Use | Cancer Research | [2] |
| Solubility | Soluble in DMSO | [6] |
| Known Hazards | Potential for cardiotoxicity as a class effect.[3][4][5] As a potent, cytotoxic compound, it may be carcinogenic, mutagenic, or teratogenic.[7] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its classification as a potential cytotoxic agent, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for various tasks.
| Task | Required Personal Protective Equipment | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Double Nitrile Gloves (ASTM D6978 rated)[8]- Disposable, fluid-resistant gown with back closure[9]- Safety goggles and a full-face shield[9][10]- NIOSH-certified N95 or higher respirator[10] | To prevent skin contact, inhalation of airborne particles, and eye exposure. |
| Handling Solubilized Compound (in DMSO) | - Double Nitrile Gloves (ASTM D6978 rated)[8]- Disposable, fluid-resistant gown with back closure[9]- Safety goggles | To protect against splashes and skin absorption. DMSO can facilitate the absorption of other chemicals through the skin.[11] |
| Spill Cleanup | - Double Nitrile Gloves (ASTM D6978 rated)[8]- Disposable, fluid-resistant gown with back closure[9]- Safety goggles and a full-face shield[9][10]- NIOSH-certified N95 or higher respirator[10]- Chemical-resistant boot covers | To provide maximum protection during the management of a hazardous spill. |
| Waste Disposal | - Double Nitrile Gloves (ASTM D6978 rated)[8]- Disposable, fluid-resistant gown with back closure[9]- Safety goggles | To protect against accidental exposure when handling contaminated waste. |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]
-
The storage area should be clearly labeled as containing potent compounds.
Preparation of Stock Solutions:
-
All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
To prepare a stock solution, slowly add the appropriate volume of DMSO to the vial containing the pre-weighed solid this compound.
-
Cap the vial securely and vortex until the solid is completely dissolved.
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate spill cleanup PPE.
-
For a liquid spill, cover with an absorbent material (e.g., vermiculite or sand).[13]
-
For a solid spill, gently cover with a damp paper towel to avoid generating dust.
-
Carefully collect the contaminated material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.[9]
-
Dispose of all cleanup materials as hazardous waste.
Disposal Plan:
-
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect solid waste in a clearly labeled, sealed container.
-
Liquid waste containing the compound and DMSO should be collected in a separate, labeled, and sealed container for flammable liquid waste.[14]
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain.[14]
By adhering to these safety protocols, researchers can minimize their risk of exposure and safely handle this compound in the laboratory. The potential for cardiotoxicity with this class of compounds underscores the importance of these measures. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
- 1. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NB-64-87276-10mg | this compound [892250-00-9] Clinisciences [clinisciences.com]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. ncardia.com [ncardia.com]
- 5. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obatoclax mesylate - CAS:803712-79-0 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. ipservices.care [ipservices.care]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. uwm.edu [uwm.edu]
- 14. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
